Product packaging for N1,N10-Bis(p-coumaroyl)spermidine(Cat. No.:CAS No. 114916-05-1)

N1,N10-Bis(p-coumaroyl)spermidine

Cat. No.: B170344
CAS No.: 114916-05-1
M. Wt: 437.5 g/mol
InChI Key: QYBCBMVQSCJMSA-VOMDNODZSA-N
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Description

N1, N10-Dicoumaroylspermidine belongs to the class of organic compounds known as coumaric acids and derivatives. These are aromatic compounds containing Aromatic compounds containing a cinnamic acid moiety (or a derivative thereof) hydroxylated at the C2 (ortho-), C3 (meta-), or C4 (para-) carbon atom of the benzene ring. N1, N10-Dicoumaroylspermidine is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, N1, N10-dicoumaroylspermidine is primarily located in the membrane (predicted from logP). N1, N10-Dicoumaroylspermidine can be biosynthesized from spermidine and trans-4-coumaric acid. Outside of the human body, N1, N10-dicoumaroylspermidine can be found in fats and oils, pomes, and pulses. This makes N1, N10-dicoumaroylspermidine a potential biomarker for the consumption of these food products.
N(1),N(8)-bis(coumaroyl)spermidine is a secondary amino compound that is spermidine in which each of the primary amino groups has been mono-acylated by formal condensation with trans-coumaric acid. It has a role as a plant metabolite. It is an enamide, a polyphenol, a secondary amino compound and a secondary carboxamide. It derives from a spermidine and a trans-4-coumaric acid. It is a conjugate base of a N(1),N(8)-bis(coumaroyl)spermidine(1+).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H31N3O4 B170344 N1,N10-Bis(p-coumaroyl)spermidine CAS No. 114916-05-1

Properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-N-[4-[3-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]propylamino]butyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O4/c29-22-10-4-20(5-11-22)8-14-24(31)27-18-2-1-16-26-17-3-19-28-25(32)15-9-21-6-12-23(30)13-7-21/h4-15,26,29-30H,1-3,16-19H2,(H,27,31)(H,28,32)/b14-8+,15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBCBMVQSCJMSA-VOMDNODZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCCCCNCCCNC(=O)C=CC2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCCCCNCCCNC(=O)/C=C/C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65715-79-9
Record name N1,N10-Dicoumaroylspermidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033469
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to N1,N10-Bis(p-coumaroyl)spermidine: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate belonging to the phenylpropanoid family, found in various plant species and bee pollen. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and extraction, along with its role in cellular signaling pathways, are presented to facilitate further research and development.

Chemical Structure and Identification

This compound consists of a central spermidine (B129725) molecule symmetrically acylated at its terminal nitrogen atoms (N1 and N10) with p-coumaroyl groups. This structure imparts both lipophilic and hydrophilic characteristics, contributing to its biological activity.

Chemical Structure:

Chemical Structure of this compound

IdentifierValue
IUPAC Name (2E)-3-(4-Hydroxyphenyl)-N-(4-{[3-({(2E)-3-[4-hydroxyphenyl]prop-2-enoyl}amino)propyl]amino}butyl)prop-2-enamide[1]
Synonyms N1,N10-Di-p-coumaroylspermidine, Dicoumaroyl Spermidine, N1,N8-Bis(4-coumaroyl)spermidine[2]
CAS Number 114916-05-1[3][4]
Molecular Formula C25H31N3O4[3][4]
Molecular Weight 437.53 g/mol [3]
SMILES C1=CC(=CC=C1/C=C/C(=O)NCCCCN(CCCN)C(=O)/C=C/C2=CC=C(C=C2)O)O
InChI Key MBTWTUUEUCILMG-VOMDNODZSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological interactions.

PropertyValueSource
Appearance PowderCommercial Suppliers
Melting Point Not experimentally determined-
Boiling Point (Predicted) 776.2 ± 60.0 °C at 760 mmHg[1]
Density (Predicted) 1.2 ± 0.1 g/cm³[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]
pKa (Predicted) 9.77 ± 0.26[2]
LogP (Predicted) 3.98940[6]

Experimental Protocols

Synthesis

A common method for the synthesis of this compound involves the condensation reaction between spermidine and p-coumaric acid using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).[7]

Workflow for the Synthesis of this compound:

G reagents p-Coumaric Acid + Spermidine solvent Dissolve in Dichloromethane reagents->solvent dcc Add Dicyclohexylcarbodiimide (DCC) Solution solvent->dcc reaction Stir at Room Temperature for 24h dcc->reaction filtration Filter to remove Dicyclohexylurea (DCU) reaction->filtration purification Purify by Chromatography filtration->purification product This compound purification->product G sample Bee Pollen Sample extraction Extract with 70% Ethanol at 70°C for 30 min sample->extraction filtration Filter the Mixture extraction->filtration concentration Concentrate the Filtrate filtration->concentration partition Solvent Partitioning concentration->partition purification Chromatographic Purification (e.g., HPLC) partition->purification product This compound purification->product G cluster_0 Cellular Environment cluster_1 Signaling Cascade This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits AMPK->mTOR ULK1 ULK1 mTOR->ULK1 Inhibits mTOR->ULK1 Autophagy Autophagy ULK1->Autophagy Initiates ULK1->Autophagy

References

Preliminary Studies on the Bioactivity of N1,N10-Bis(p-coumaroyl)spermidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species.[1] It is synthesized as a secondary metabolite, often in response to environmental stressors like UV radiation and pathogen attack.[1] The molecule's structure features a central spermidine (B129725) backbone with p-coumaroyl groups attached to its terminal nitrogen atoms. This unique combination of a polyamine and a phenylpropanoid suggests a range of potential biological activities. This technical guide provides an in-depth overview of the preliminary studies on the bioactivity of this compound, focusing on its anti-inflammatory, antioxidant, potential anticancer, and neuroprotective effects.

Anti-inflammatory Bioactivity

Recent studies have begun to elucidate the anti-inflammatory properties of this compound. A notable study investigated its effects in a cellular model of chronic nonbacterial prostatitis, revealing significant reductions in key inflammatory mediators.

Quantitative Data: Inhibition of Pro-inflammatory Markers

The following table summarizes the quantitative data on the inhibitory effects of this compound on the production of pro-inflammatory cytokines and nitric oxide in lipopolysaccharide (LPS)-stimulated RWPE-1 prostate epithelial cells.

Inflammatory MarkerConcentration of this compoundPercentage Reduction
Interleukin-6 (IL-6)20 µM54.7%
Tumor Necrosis Factor-alpha (TNF-α)20 µM51.6%
Interleukin-1beta (IL-1β)20 µM55.8%
Nitric Oxide (NO)20 µM67%
Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment:

  • Human prostate epithelial cells (RWPE-1) are cultured in appropriate media and conditions.

  • Cells are pre-treated with varying concentrations of this compound for a specified period.

  • Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).

Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokines (IL-6, TNF-α, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Signaling Pathway: AMPK/mTOR

The anti-inflammatory effects of this compound have been linked to the modulation of the AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathway. Activation of AMPK and subsequent inhibition of mTOR can lead to the upregulation of autophagy, a cellular process that plays a role in reducing inflammation.

G AMPK/mTOR Signaling Pathway in Anti-inflammation This compound This compound AMPK AMPK This compound->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Inflammation Inflammation Autophagy->Inflammation Reduces G MTT Assay Workflow for Cytotoxicity A Seed Cancer Cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h (Formazan formation) D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate Cell Viability and IC50 G->H G Neuroprotection Assay Workflow A Culture Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with this compound A->B C Induce Neurotoxicity (e.g., with H₂O₂) B->C D Assess Cell Viability (MTT Assay) C->D E Calculate Neuroprotective Effect (EC50) D->E

References

The Antioxidant Potential of N1,N10-Bis(p-coumaroyl)spermidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N10-Bis(p-coumaroyl)spermidine, a naturally occurring polyamine derivative found in various plant species, has garnered significant interest for its potential therapeutic applications, particularly its antioxidant properties. This technical guide provides an in-depth overview of the antioxidant capacity of this compound, summarizing its known mechanisms of action, detailing relevant experimental protocols for antioxidant assessment, and visualizing key cellular pathways it modulates. While direct quantitative data on its free radical scavenging activity remains limited in publicly accessible literature, this guide consolidates the existing knowledge to support further research and development.

Introduction

This compound is a phytochemical synthesized by plants, often in response to environmental stressors like UV radiation or pathogen attack[1]. Its unique structure, featuring a spermidine (B129725) backbone with p-coumaroyl groups attached to the terminal nitrogen atoms, underpins its biological activities[1]. The presence of phenolic moieties from the p-coumaric acid residues suggests inherent antioxidant potential, a characteristic of many polyphenolic compounds. This guide explores this potential in detail, providing a foundational resource for researchers in pharmacology, natural product chemistry, and drug development.

Chemical Structure and Properties

  • Molecular Formula: C₂₅H₃₁N₃O₄

  • Molecular Weight: 437.53 g/mol

  • Structure: A spermidine molecule where the primary amino groups are acylated by p-coumaric acid.

Antioxidant Mechanism of Action

The antioxidant activity of this compound is attributed to its ability to modulate various biological pathways and interact with cellular targets, thereby protecting against oxidative stress[1]. Its mechanisms are believed to involve both direct radical scavenging and indirect cellular antioxidant effects.

Direct Radical Scavenging

The phenolic hydroxyl groups on the p-coumaroyl moieties are potential hydrogen donors, enabling the molecule to directly neutralize free radicals. However, specific quantitative data, such as IC50 values from standard assays like DPPH and ABTS, for the isolated this compound are not extensively reported in the available scientific literature.

Indirect Antioxidant Effects via Nrf2 Pathway Activation

A key mechanism underlying the antioxidant effects of many phytochemicals is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While direct studies on this compound's effect on this pathway are emerging, the spermidine component itself has been shown to be a non-canonical inducer of Nrf2[][3].

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its ubiquitination and subsequent proteasomal degradation[]. Upon exposure to oxidative stress or in the presence of Nrf2 activators, this interaction is disrupted. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.

Spermidine has been shown to induce Nrf2 signaling through mechanisms that include competing with KEAP1 for Nrf2 binding and accelerating the p62-dependent autophagic degradation of KEAP1[][3]. This leads to the stabilization and nuclear accumulation of Nrf2, and subsequent upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1). It is plausible that this compound leverages this activity of its spermidine backbone.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 KEAP1 KEAP1 Nrf2->KEAP1 Binding Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-E3 Ligase KEAP1->Cul3 Association Cul3->Nrf2 Ubiquitination BCS This compound BCS->KEAP1 Inhibition ROS Oxidative Stress (ROS) ROS->KEAP1 Inactivation ARE ARE Nrf2_n->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Proteins Antioxidant Proteins Antioxidant_Genes->Antioxidant_Proteins Translation Antioxidant_Proteins->ROS Neutralization

Figure 1. Nrf2 Signaling Pathway Activation.

Quantitative Antioxidant Data

As of the time of this publication, specific IC50 values for this compound from in vitro antioxidant assays are not widely available in peer-reviewed literature. The table below summarizes the qualitative antioxidant activity and related data.

AssayCompound/ExtractResultReference
GeneralThis compoundPossesses antioxidant properties.[1]
CellularSpermidineReduces intracellular Reactive Oxygen Species (ROS).[4][5][6]
CellularSpermidineImproves antioxidant capacity in cells and tissues.
DPPHDichloromethane-partitioned Mimosa diplotricha bee pollen (containing spermidine derivatives)EC50: 54.66 ± 3.45 µg/mL
ABTSDichloromethane-partitioned Mimosa diplotricha bee pollen (containing spermidine derivatives)EC50: 24.56 ± 2.99 µg/mL

Experimental Protocols

Detailed methodologies for key in vitro and cell-based antioxidant assays are provided below. These protocols can be adapted for the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard solution to each well (e.g., 100 µL).

  • Add the DPPH solution to each well (e.g., 100 µL).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (in Methanol) start->prep_dpph prep_samples Prepare Sample Dilutions (Test Compound & Control) start->prep_samples plate_loading Add Samples and DPPH to 96-well Plate prep_dpph->plate_loading prep_samples->plate_loading incubation Incubate in Dark (30 min, RT) plate_loading->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate Calculate % Scavenging read_absorbance->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end_node End determine_ic50->end_node

Figure 2. DPPH Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare serial dilutions of the test compound and positive control.

  • Add a small volume of the diluted sample or standard to a 96-well plate (e.g., 10 µL).

  • Add the diluted ABTS•+ solution to each well (e.g., 190 µL).

  • Incubate at room temperature for a defined time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.

  • Determine the IC50 value from a plot of inhibition percentage versus concentration.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator

  • Test compound

  • Positive control (e.g., Quercetin)

  • Black 96-well cell culture plates

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a black 96-well plate at a suitable density and culture until confluent.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with the test compound or positive control at various concentrations in culture medium containing DCFH-DA (e.g., 25 µM) for 1 hour.

  • Remove the treatment medium and wash the cells with PBS.

  • Add a solution of AAPH (e.g., 600 µM) in PBS to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~538 nm) every 5 minutes for 1 hour.

  • The antioxidant activity is quantified by calculating the area under the curve (AUC) of fluorescence intensity versus time.

  • The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

CAA_Workflow start Start seed_cells Seed HepG2 Cells in Black 96-well Plate start->seed_cells culture_cells Culture to Confluence seed_cells->culture_cells wash_cells1 Wash Cells with PBS culture_cells->wash_cells1 treat_cells Treat with Test Compound and DCFH-DA (1h) wash_cells1->treat_cells wash_cells2 Wash Cells with PBS treat_cells->wash_cells2 induce_stress Add AAPH to Induce Oxidative Stress wash_cells2->induce_stress read_fluorescence Measure Fluorescence (every 5 min for 1h) induce_stress->read_fluorescence calculate_auc Calculate Area Under the Curve (AUC) read_fluorescence->calculate_auc determine_caa Determine CAA Value calculate_auc->determine_caa end_node End determine_caa->end_node

Figure 3. Cellular Antioxidant Activity (CAA) Assay Workflow.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of antioxidant therapies. Its proposed dual mechanism of direct radical scavenging and indirect effects via Nrf2 pathway modulation warrants further investigation. A critical next step for the research community is to conduct rigorous in vitro antioxidant assays to determine the specific IC50 values of the purified compound. Furthermore, detailed cellular and in vivo studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic properties and to validate its therapeutic potential in oxidative stress-related diseases. This guide provides the foundational knowledge and experimental frameworks to facilitate these future research endeavors.

References

Methodological & Application

Chemical Synthesis of N1,N10-Bis(p-coumaroyl)spermidine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species, demonstrating significant potential in research and drug development due to its antioxidant and anti-inflammatory properties. This document provides detailed protocols for the chemical synthesis, purification, and biological evaluation of this compound for research purposes. The methodologies outlined herein are intended to enable researchers to produce and characterize this compound for further investigation into its mechanisms of action and potential therapeutic applications.

Introduction

This compound is a phenylpropanoid derivative composed of a spermidine (B129725) backbone with p-coumaroyl groups attached to its terminal nitrogen atoms.[1][2] This unique structure, combining a polyamine and a hydroxycinnamic acid, contributes to its diverse biological activities.[1] Found in plants, it is believed to play a role in defense mechanisms against pathogens and environmental stress.[2] For research and drug development, its antioxidant and anti-inflammatory effects are of particular interest. This document details the chemical synthesis and purification of this compound and provides protocols for assessing its biological activity, specifically its antioxidant capacity and its role in the AMPK/mTOR signaling pathway, a key regulator of cellular metabolism and autophagy.[3]

Chemical Synthesis and Purification

The chemical synthesis of this compound involves the condensation of spermidine with p-coumaric acid.[1] A common method for this amide bond formation is through the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Subsequent purification is critical to isolate the desired product from starting materials and byproducts. High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for purifying similar coumaroyl-spermidine analogs.

Materials and Reagents
  • p-Coumaric acid

  • Spermidine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Methanol (MeOH)

  • Chloroform

  • Water (deionized)

  • Silica gel for column chromatography

  • Solvents for High-Speed Counter-Current Chromatography (HSCCC): Chloroform, Methanol, Water (analytical grade)

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general method for synthesizing phenolamides.[4]

  • Reaction Setup:

    • In a round-bottom flask, dissolve p-coumaric acid (2.5 mmol, 62.5 mM) in 40 mL of anhydrous dichloromethane.

    • In a separate flask, dissolve spermidine (0.74 mmol, 18.5 mM) in a suitable solvent and add it to the p-coumaric acid solution.

  • Coupling Reaction:

    • To the stirred solution, add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (10 mmol, 250 mM) in 10 mL of anhydrous dichloromethane dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24 hours.[4] The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • After 24 hours, filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is adapted from a method used for the purification of tri-p-coumaroylspermidine isomers.

  • HSCCC System Preparation:

    • Prepare a two-phase solvent system composed of chloroform-methanol-water (1:1:1, v/v/v).

    • Equilibrate the HSCCC column by pumping the lower phase (stationary phase) at a flow rate of 15.0 mL/min until the column is full.

  • Sample Loading and Separation:

    • Dissolve the crude product in the upper phase (mobile phase).

    • Set the column rotation speed to 850 rpm and pump the upper phase into the column at a flow rate of 2.0 mL/min.

    • Inject the sample solution.

  • Fraction Collection and Analysis:

    • Monitor the effluent at 280 nm.

    • Collect fractions based on the chromatogram peaks.

    • Analyze the purity of the fractions by High-Performance Liquid Chromatography (HPLC).

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Synthesis and Purification Workflow

G cluster_synthesis Chemical Synthesis cluster_workup Work-up cluster_purification Purification pCA p-Coumaric Acid Reaction Reaction Mixture (24h, RT) pCA->Reaction SPD Spermidine SPD->Reaction DCM Dichloromethane DCM->Reaction DCC DCC DCC->Reaction Filtration Filtration Reaction->Filtration Extraction Liquid-Liquid Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Crude Crude Product Drying->Crude HSCCC HSCCC Crude->HSCCC Fractions Fraction Collection HSCCC->Fractions Analysis Purity Analysis (HPLC) Fractions->Analysis Pure Pure this compound Analysis->Pure G BCS This compound AMPK AMPK BCS->AMPK Activates ULK1 ULK1 AMPK->ULK1 Activates (Phosphorylation) mTOR mTOR mTOR->ULK1 Inhibits (Phosphorylation) Autophagy Autophagy ULK1->Autophagy Initiates

References

Quantification of N1,N10-Bis(p-coumaroyl)spermidine Using High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in a variety of plant species. It is synthesized as a secondary metabolite, often in response to environmental stressors such as pathogen attack or UV radiation[1]. This molecule consists of a central spermidine (B129725) backbone with p-coumaroyl groups attached to its terminal nitrogen atoms[1][2]. Due to its antioxidant properties and its role in plant defense mechanisms, this compound is of growing interest for its potential applications in agriculture and human health[1]. Accurate and reliable quantification of this compound is crucial for research and development in these fields.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

Data Presentation

The following table summarizes quantitative data for coumaroyl-spermidine derivatives from relevant studies.

Sample MatrixAnalyte(s)MethodConcentration / AmountReference
Dried Safflower (Carthamus tinctorius) ResiduesTotal p-coumaroylspermidinesHPLC64.86 ± 0.41% of the extract[3]
Safflower (Carthamus tinctorius)N1, N5, N10-(E)-tri-p-coumaroylspermidineHSCCC & HPLC1.3 mg from 100 mg of crude sample[4]
Safflower (Carthamus tinctorius)N1(E)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidineHSCCC & HPLC4.4 mg from 100 mg of crude sample[4]
Safflower (Carthamus tinctorius)N1(Z)-N5-(Z)-N10-(E)-tri-p-coumaroylspermidineHSCCC & HPLC7.2 mg from 100 mg of crude sample[4]
Safflower (Carthamus tinctorius)N1, N5, N10-(Z)-tri-p-coumaroylspermidineHSCCC & HPLC11.5 mg from 100 mg of crude sample[4]
Maize (Zea mays) SeedsHigh levels of N1,N10-di-p-coumaroylspermidineHPLCDetected at high levels (specifics not quantified)[3]

Experimental Protocols

This section details the methodologies for the extraction and HPLC-UV analysis of this compound.

Sample Preparation: Extraction from Plant Material

This protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Plant tissue (e.g., leaves, seeds, flowers)

  • Liquid nitrogen

  • 75% Ethanol (EtOH)

  • Mortar and pestle or a suitable homogenizer

  • Centrifuge

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup if necessary.

Procedure:

  • Freeze the plant tissue sample in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extract the powdered tissue with 75% EtOH (e.g., 1 gram of tissue in 10 mL of 75% EtOH).

  • Vortex the mixture thoroughly and sonicate for 30 minutes.

  • Centrifuge the mixture at 10,000 x g for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

  • Combine the supernatants and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

  • Re-dissolve the dried extract in a known volume of the HPLC mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before HPLC injection.

  • For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge may be necessary to remove interfering compounds.

HPLC-UV Quantification Protocol

This protocol is adapted from a validated method for the analysis of coumaroylspermidine derivatives.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV/Diode Array Detector (DAD).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: Eclipse XDB-C18 (4.6 mm × 250 mm, 5 µm particle size)

  • Mobile Phase: 47% Methanol in water (Isocratic)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection Wavelengths: 270 nm, 280 nm, 290 nm, and 300 nm. A wavelength of approximately 280 nm or 300 nm is recommended for p-coumaroyl derivatives.

Standard Curve Preparation:

  • Prepare a stock solution of this compound standard of known purity in the mobile phase.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

  • Inject each standard solution into the HPLC system and record the peak area at the chosen wavelength.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the linearity of the method by calculating the correlation coefficient (r²) of the calibration curve.

Quantification:

  • Inject the prepared sample extracts into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Record the peak area of the analyte in the sample chromatogram.

  • Calculate the concentration of this compound in the sample using the linear regression equation from the standard curve.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_processing Data Processing sample Plant Material grinding Grinding in Liquid N2 sample->grinding extraction Extraction with 75% EtOH grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation Supernatant reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration injection HPLC Injection filtration->injection separation C18 Column Separation injection->separation detection UV Detection (280/300 nm) separation->detection quantification Quantification detection->quantification concentration_calc Concentration Calculation quantification->concentration_calc standard_curve Standard Curve Generation standard_curve->concentration_calc

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway

signaling_pathway compound This compound (as a spermidine derivative) ampk AMPK compound->ampk Activates mtor mTOR ampk->mtor Inhibits autophagy Autophagy mtor->autophagy Inhibits cell_survival Cell Survival & Stress Resistance autophagy->cell_survival Promotes

References

Application Note: Quantitative Analysis of N1,N10-Bis(p-coumaroyl)spermidine using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring phenolamide found in various plant species, including pollen and other plant tissues[1]. As a secondary metabolite, it plays a significant role in plant defense mechanisms against pathogens and environmental stress. Recent studies have highlighted its potential therapeutic properties, including anti-inflammatory effects, by modulating key cellular signaling pathways such as the AMPK/mTOR pathway[2]. Accurate and sensitive quantification of this compound in complex biological matrices is crucial for understanding its physiological functions and exploring its potential as a therapeutic agent.

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. The protocol covers sample preparation from plant tissues, chromatographic separation, and mass spectrometric detection and includes representative validation data.

Experimental Protocols

1. Sample Preparation (from Plant Tissue)

This protocol is a general guideline and may require optimization based on the specific plant matrix.

  • Materials:

    • Plant tissue (fresh, frozen, or lyophilized)

    • Liquid nitrogen

    • Mortar and pestle or cryogenic grinder

    • Extraction Solvent: 80% Methanol (B129727) in ultrapure water

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or Nylon)

    • HPLC vials

  • Procedure:

    • Homogenization: Weigh approximately 100 mg of finely ground plant material into a 2 mL microcentrifuge tube. For fresh tissue, it is recommended to flash-freeze in liquid nitrogen before grinding to prevent enzymatic degradation.

    • Extraction: Add 1.5 mL of pre-chilled 80% methanol to the tube.

    • Sonication: Vortex the mixture vigorously for 1 minute, then place it in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid debris.

    • Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, add another 1.0 mL of 80% methanol to the pellet, vortex, sonicate for 15 minutes, and centrifuge again. Combine the second supernatant with the first.

    • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is suitable for the separation.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.35 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-23 min: 5% to 100% B

      • 23-27 min: 100% B

      • 27.1-30 min: 5% B (re-equilibration)

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM): The following MRM transitions are proposed for this compound based on its structure (Molecular Formula: C₂₅H₃₁N₃O₄, Molecular Weight: 437.54). The precursor ion would be the protonated molecule [M+H]⁺ at m/z 438.2. Product ions are generated from the fragmentation of the p-coumaroyl moieties and the spermidine (B129725) backbone.

    • Note: The optimal collision energies should be determined experimentally for the specific instrument used.

Data Presentation

The following tables summarize the representative quantitative data for the LC-MS/MS method for this compound analysis. Disclaimer: The following data are illustrative examples based on typical performance for similar validated methods and should be confirmed by in-house validation.

Table 1: Linearity and Sensitivity

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantification (LOQ)1.0 ng/mL

Table 2: Accuracy and Precision

Spiked Concentration (ng/mL)Accuracy (%)Precision (RSD, %)
598.56.8
50101.24.5
50099.83.2

Table 3: Mass Spectrometric Parameters (Proposed)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV) (Illustrative)
This compound438.2147.110025
438.2292.210020

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis plant_tissue Plant Tissue (100 mg) homogenization Homogenization (Liquid N2) plant_tissue->homogenization extraction Extraction (80% MeOH, Sonication) homogenization->extraction centrifugation Centrifugation (13,000 x g, 10 min) extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.22 µm) supernatant->filtration lc_separation UPLC Separation (C18 Column) filtration->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

signaling_pathway coumaroyl_spermidine This compound ampk AMPK coumaroyl_spermidine->ampk Activates mtor mTOR ampk->mtor Inhibits autophagy Autophagy mtor->autophagy Inhibits inflammation Inflammation autophagy->inflammation Reduces

Caption: Proposed signaling pathway of this compound.

References

N1,N10-Bis(p-coumaroyl)spermidine: Application Notes and Protocols for Antioxidant Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for assessing the antioxidant activity of N1,N10-Bis(p-coumaroyl)spermidine using two common assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

This compound is a naturally occurring polyamine found in various plants, and it is recognized for its potential antioxidant properties.[1][2] These properties are attributed to the phenolic hydroxyl groups on the p-coumaroyl moieties, which can donate hydrogen atoms or electrons to neutralize free radicals. This document offers standardized procedures to quantify this antioxidant potential, aiding in the research and development of new therapeutic agents.

Data Presentation

The antioxidant capacity of a substance is often evaluated using multiple assays, as different methods reflect various aspects of antioxidant action. Below is a summary of quantitative data for a fraction enriched in spermidine (B129725) derivatives, including this compound, from a study on Thai bee pollens. It is important to note that these values represent a highly purified extract and not the isolated compound.

Antioxidant AssayParameterValueReference Compound
DPPH Radical ScavengingEC5054.66 ± 3.45 µg/mLAscorbic Acid
FRAPFerric Reducing Power3466.17 ± 81.30 µmole Fe²⁺/gTrolox

Note: The data presented is for a dichloromethane-partitioned extract of Mimosa diplotricha bee pollen, which was further enriched by silica (B1680970) gel column chromatography and HPLC.[3]

Experimental Protocols

DPPH Radical Scavenging Activity Assay

Principle:

The DPPH assay measures the capacity of an antioxidant to scavenge the stable DPPH radical. In its radical form, DPPH has a deep violet color with an absorption maximum around 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or ethanol), spectrophotometric grade

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

  • Preparation of Test Sample and Control:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

    • Create a series of dilutions of the stock solution to obtain a range of concentrations to be tested.

    • Prepare a similar dilution series for the positive control (e.g., ascorbic acid).

  • Assay:

    • In a 96-well plate, add 20 µL of each sample dilution or standard to the wells.

    • Add 180 µL of the 0.1 mM DPPH solution to each well.

    • For the blank (control), add 20 µL of the solvent used for the sample and 180 µL of the DPPH solution.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the blank (DPPH solution without sample).

    • A_sample is the absorbance of the DPPH solution with the sample.

  • IC50/EC50 Determination: Plot the percentage of scavenging activity against the concentration of the sample. The IC50 (or EC50) value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined from the graph.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle:

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a blue-colored complex of Fe²⁺ with 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm. The increase in absorbance is proportional to the reducing power of the antioxidant.

Materials:

  • This compound

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • 2,4,6-Tripyridyl-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (B86663) (FeSO₄·7H₂O) for standard curve

  • Trolox (or other suitable standard)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Sample and Standard:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions to be tested.

    • Prepare a standard curve using a series of dilutions of ferrous sulfate (e.g., 100 to 2000 µM).

  • Assay:

    • In a 96-well plate, add 20 µL of each sample dilution or standard to the wells.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.

    • Mix gently and incubate at 37°C for a specified time (e.g., 4-30 minutes). The incubation time should be consistent across all samples.

  • Measurement: Measure the absorbance of each well at 593 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the ferrous sulfate standards against their concentrations.

    • Determine the FRAP value of the sample by comparing its absorbance to the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Visualizations

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_sol Prepare 0.1 mM DPPH in Methanol Mix Mix Sample/Control with DPPH Solution DPPH_sol->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Control_prep Prepare Positive Control (e.g., Ascorbic Acid) Control_prep->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50/EC50 Calculate->IC50

DPPH Assay Workflow

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix Sample/Standard with FRAP Reagent FRAP_reagent->Mix Sample_prep Prepare Sample Dilutions Sample_prep->Mix Standard_prep Prepare FeSO4 Standard Curve Standard_prep->Mix Incubate Incubate at 37°C Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate FRAP Value (Fe2+ Equivalents) Measure->Calculate

FRAP Assay Workflow

Antioxidant_Mechanism cluster_mechanism Antioxidant Action of this compound Compound N1,N10-Bis(p-coumaroyl) spermidine (with Phenolic -OH) Free_Radical Free Radical (e.g., DPPH•, Fe³⁺) Compound->Free_Radical Donates H• or e⁻ Oxidized_Compound Oxidized Compound Compound->Oxidized_Compound is Oxidized Neutralized_Radical Neutralized Species (e.g., DPPH-H, Fe²⁺) Free_Radical->Neutralized_Radical is Reduced

Antioxidant Mechanism

References

Application of N1,N10-Bis(p-coumaroyl)spermidine in Phytopathology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine conjugate found in various plant species. As a secondary metabolite, it plays a significant role in plant defense mechanisms against pathogens and environmental stress.[1] This compound belongs to the phenylpropanoid class and is synthesized by plants in response to stimuli such as pathogen attack or UV radiation.[1] Its unique structure, consisting of a spermidine (B129725) backbone with p-coumaroyl groups attached to the terminal nitrogen atoms, confers its biological activity.[1][2] Research into this compound and related compounds has highlighted their potential as antifungal agents, making them valuable subjects for phytopathology studies and the development of novel crop protection strategies.[3][4]

These application notes provide an overview of the use of this compound in phytopathology, including its antifungal activity, proposed mechanism of action, and detailed protocols for its study.

Antifungal Activity

While specific quantitative data for this compound is limited in publicly available literature, studies on structurally similar polyamine conjugates, such as di-p-coumaroyl-caffeoylspermidine and tri-p-coumaroylspermidine, have demonstrated significant antifungal properties. These compounds serve as a valuable proxy for understanding the potential efficacy of this compound.

Table 1: Antifungal Activity of Related Spermidine Conjugates

CompoundTarget PathogenAssay TypeConcentrationObserved EffectReference
Di-p-coumaroyl-caffeoylspermidinePyrenophora avenae (oat leaf stripe)Mycelial Growth Inhibition100 µMReduction in mycelial growth[3]
Tri-p-coumaroylspermidinePyrenophora avenae (oat leaf stripe)Mycelial Growth InhibitionNot specifiedReduction in mycelial growth[3]
Di-p-coumaroyl-caffeoylspermidineBlumeria graminis f. sp. hordei (barley powdery mildew)In vivo (Post-inoculation)Not specifiedReduction in powdery mildew infection[3]
Tri-p-coumaroylspermidineBlumeria graminis f. sp. hordei (barley powdery mildew)In vivo (Post-inoculation)Not specifiedReduction in powdery mildew infection[3]
Di-p-coumaroyl-caffeoylspermidineBlumeria graminis f. sp. hordei (barley powdery mildew)In vivo (Pre-inoculation)Not specifiedSignificant reduction in powdery mildew infection[3]

Proposed Mechanism of Action

The antifungal activity of spermidine conjugates like this compound is believed to be linked to the disruption of polyamine metabolism in the target pathogen. Polyamines are essential for fungal growth and development. Studies on related compounds have shown an impact on key enzymes in the polyamine biosynthesis pathway. For instance, di-p-coumaroyl-caffeoylspermidine has been observed to reduce the activity of S-adenosylmethionine decarboxylase (AdoMetDC), a crucial enzyme in the synthesis of spermidine and spermine.[3] This inhibition leads to a depletion of essential polyamines, thereby hindering fungal growth.

G cluster_pathogen Fungal Pathogen Cell BCS This compound AdoMetDC S-adenosylmethionine decarboxylase (AdoMetDC) BCS->AdoMetDC Inhibits Spermidine Spermidine AdoMetDC->Spermidine Required for a-propylamine synthesis Spermine Spermine AdoMetDC->Spermine Required for a-propylamine synthesis Ornithine Ornithine Putrescine Putrescine Ornithine->Putrescine Putrescine->Spermidine + a-propylamine (from SAM) Spermidine->Spermine + a-propylamine (from SAM) Growth Fungal Growth and Proliferation Spermidine->Growth Spermine->Growth

Caption: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the application of this compound in phytopathology.

In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)

This protocol is adapted from general fungal inhibition assays and can be used to determine the effect of this compound on the mycelial growth of various fungal pathogens.

Materials:

  • This compound (purity >95%)

  • Fungal pathogen of interest (e.g., Pyrenophora avenae, Fusarium spp., Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Media Preparation: Autoclave PDA medium and cool it to 45-50°C.

  • Incorporation of Compound: Add the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Also, prepare a control plate with an equivalent amount of DMSO.

  • Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the fungal pathogen, in the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(C - T) / C] * 100

      • Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

G prep_stock Prepare Stock Solution of This compound amend_media Amend Cooled PDA with Compound prep_stock->amend_media prep_media Prepare and Autoclave PDA prep_media->amend_media pour_plates Pour Amended and Control Plates amend_media->pour_plates inoculate Inoculate Plates with Fungal Plugs pour_plates->inoculate incubate Incubate Plates inoculate->incubate measure Measure Radial Growth incubate->measure calculate Calculate Inhibition Percentage measure->calculate

Caption: Workflow for in vitro antifungal activity assay.

In Vivo Plant Treatment and Pathogen Challenge

This protocol describes how to assess the protective effect of this compound on plants against fungal infection. This example is based on a foliar application for the control of powdery mildew.

Materials:

  • This compound

  • Susceptible host plants (e.g., barley seedlings for powdery mildew)

  • Fungal pathogen inoculum (e.g., Blumeria graminis f. sp. hordei conidia)

  • Tween 20 or other suitable surfactant

  • Spray bottle

  • Controlled environment growth chamber

Procedure:

  • Plant Growth: Grow susceptible barley seedlings in a controlled environment (e.g., 20°C, 16h light/8h dark cycle) until the two-leaf stage.

  • Treatment Solution Preparation: Prepare treatment solutions of this compound at various concentrations (e.g., 50 µM, 100 µM, 200 µM) in water with a small amount of Tween 20 (0.02% v/v) to ensure adhesion. Prepare a control solution with water and Tween 20 only.

  • Application:

    • Pre-inoculation (Protective): Spray the seedlings with the treatment and control solutions until runoff. Allow the leaves to dry for 24 hours before inoculation.

    • Post-inoculation (Curative): Inoculate the seedlings with the pathogen first and then apply the treatment and control solutions 24 hours later.

  • Inoculation: Inoculate the seedlings by gently shaking sporulating colonies over the plants to achieve a uniform distribution of conidia.

  • Incubation: Place the inoculated plants in a high-humidity environment for 24 hours to promote infection, then return them to the original growth conditions.

  • Disease Assessment: 7-10 days after inoculation, assess the disease severity by counting the number of pustules per leaf or by using a disease severity rating scale.

  • Data Analysis: Compare the disease severity in the treated plants with the control plants to determine the percentage of disease reduction.

G grow_plants Grow Host Plants apply_treatment Apply Treatment (Pre- or Post-inoculation) grow_plants->apply_treatment prep_solution Prepare Treatment Solutions prep_solution->apply_treatment inoculate Inoculate Plants with Pathogen apply_treatment->inoculate incubate Incubate Plants inoculate->incubate assess_disease Assess Disease Severity incubate->assess_disease analyze Analyze Disease Reduction assess_disease->analyze

Caption: Workflow for in vivo plant treatment and pathogen challenge.

Conclusion

This compound and its related compounds represent a promising class of natural products for the management of plant diseases. Their role in plant defense and their demonstrated antifungal activity warrant further investigation. The protocols outlined above provide a framework for researchers to explore the potential of this compound in various phytopathological systems. Future research should focus on elucidating the precise molecular targets of this compound, optimizing its application for crop protection, and exploring its broader spectrum of activity against other plant pathogens.

References

Application Notes and Protocols for the Experimental Use of N1,N10-Bis(p-coumaroyl)spermidine as a Phytoalexin Elicitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N10-Bis(p-coumaroyl)spermidine is a naturally occurring polyamine derivative found in various plant species.[1] It is synthesized as part of the plant's secondary metabolism, often in response to environmental stimuli such as pathogen attack or UV radiation.[1] This compound is a member of the hydroxycinnamic acid amides (HCAAs), which are known to play a significant role in plant defense mechanisms. HCAAs contribute to the reinforcement of cell walls and possess antimicrobial properties, thereby providing protection against pathogens. While direct evidence for this compound as a classical phytoalexin elicitor is still emerging, its structural similarity to other known defense-related compounds and its role in the broader context of plant immunity suggest its potential to stimulate the production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized by plants in response to infection or stress.

These application notes provide a framework for investigating the potential of this compound as a phytoalexin elicitor. The protocols outlined below are based on established methodologies for studying phytoalexin induction and can be adapted to various plant systems.

Data Presentation: Hypothetical Elicitor Activity

The following tables present hypothetical quantitative data to illustrate the potential dose-dependent and time-course effects of this compound on the elicitation of a model phytoalexin, resveratrol (B1683913), in grapevine cell cultures. Note: This data is for illustrative purposes and needs to be experimentally validated.

Table 1: Dose-Response of Resveratrol Induction by this compound in Grapevine Cell Suspension Cultures (48 hours post-elicitation)

Concentration of Elicitor (µM)Resveratrol Concentration (µg/g fresh weight)
0 (Control)5.2 ± 1.1
1025.8 ± 3.5
5089.4 ± 7.2
100152.1 ± 12.6
200145.3 ± 11.9

Table 2: Time-Course of Resveratrol Induction by 100 µM this compound in Grapevine Cell Suspension Cultures

Time (hours)Resveratrol Concentration (µg/g fresh weight)
04.9 ± 0.9
1245.6 ± 4.1
2498.2 ± 8.7
48155.3 ± 13.2
72121.7 ± 10.5

Experimental Protocols

Protocol 1: Phytoalexin Elicitation in Plant Cell Suspension Cultures

This protocol describes the application of this compound to plant cell suspension cultures to assess its phytoalexin elicitor activity.

Materials:

  • Plant cell suspension culture (e.g., grapevine, Vitis vinifera)

  • This compound (stock solution in DMSO)

  • Growth medium for the specific cell culture

  • Sterile flasks

  • Orbital shaker

  • Sterile pipettes and tips

  • Dimethyl sulfoxide (B87167) (DMSO)

Methodology:

  • Preparation of Elicitor Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C.

  • Cell Culture Preparation: Subculture the plant cell suspension into fresh growth medium 3-4 days before the experiment to ensure they are in the exponential growth phase.

  • Elicitation:

    • Aliquot a defined volume of the cell suspension into sterile flasks.

    • Add the this compound stock solution to the flasks to achieve the desired final concentrations (e.g., 10, 50, 100, 200 µM).

    • For the control, add an equivalent volume of DMSO without the elicitor.

    • Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically <0.1%).

  • Incubation: Incubate the flasks on an orbital shaker at the appropriate temperature and light conditions for the specific cell culture.

  • Sampling: Harvest the cells and the culture medium at different time points (e.g., 0, 12, 24, 48, 72 hours) post-elicitation. Separate the cells from the medium by vacuum filtration or centrifugation. Freeze the samples immediately in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Quantification of Phytoalexins by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the extraction and quantification of a model phytoalexin, resveratrol, from elicited plant cells.

Materials:

  • Frozen plant cell samples

  • Extraction solvent (e.g., 80% methanol)

  • HPLC system with a C18 column and a UV or diode-array detector

  • Resveratrol standard

  • Solvents for mobile phase (e.g., acetonitrile, water with 0.1% formic acid)

  • Syringe filters (0.22 µm)

Methodology:

  • Extraction:

    • Grind the frozen cell samples to a fine powder in liquid nitrogen.

    • Extract a known weight of the powdered tissue with the extraction solvent (e.g., 1:10 w/v) by vortexing and sonication.

    • Centrifuge the extract to pellet the cell debris.

    • Collect the supernatant.

  • Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Inject the filtered sample into the HPLC system.

    • Separate the compounds using a suitable gradient elution program on a C18 column.

    • Detect resveratrol at its characteristic wavelength (e.g., 306 nm).

  • Quantification:

    • Prepare a standard curve using known concentrations of the resveratrol standard.

    • Quantify the amount of resveratrol in the samples by comparing the peak area with the standard curve.

    • Express the results as µg of phytoalexin per gram of fresh or dry weight of the cells.

Protocol 3: Analysis of Defense Gene Expression by RT-qPCR

This protocol describes the analysis of the expression of key genes involved in phytoalexin biosynthesis, such as Stilbene Synthase (STS) for resveratrol production.

Materials:

  • Frozen plant cell samples

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the target gene (e.g., STS) and a reference gene (e.g., Actin or Ubiquitin)

  • RT-qPCR instrument

Methodology:

  • RNA Extraction: Extract total RNA from the frozen cell samples using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the RNA using a cDNA synthesis kit.

  • RT-qPCR:

    • Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

    • Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene, normalized to the expression of the reference gene.

Mandatory Visualizations

G cluster_perception Cellular Perception cluster_signaling Signal Transduction Cascade cluster_response Defense Response Elicitor This compound Receptor Putative Receptor Elicitor->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS MAPK MAP Kinase Cascade ROS->MAPK Hormones Plant Hormones (JA, SA) MAPK->Hormones TFs Activation of Transcription Factors MAPK->TFs Hormones->TFs Genes Defense Gene Expression (e.g., STS) TFs->Genes Phytoalexins Phytoalexin Biosynthesis Genes->Phytoalexins

Caption: Proposed signaling pathway for phytoalexin elicitation.

G Start Start: Plant Cell Culture Elicitation Elicitation with this compound Start->Elicitation Incubation Incubation (Time-course) Elicitation->Incubation Harvest Harvest Cells and Medium Incubation->Harvest Analysis Analysis Harvest->Analysis HPLC Phytoalexin Quantification (HPLC) Analysis->HPLC RTqPCR Gene Expression Analysis (RT-qPCR) Analysis->RTqPCR End End: Data Interpretation HPLC->End RTqPCR->End

Caption: Experimental workflow for phytoalexin elicitation.

References

Troubleshooting & Optimization

Technical Support Center: N1,N10-Bis(p-coumaroyl)spermidine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of N1,N10-Bis(p-coumaroyl)spermidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to improve the yield of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it commonly extracted?

A1: this compound is a naturally occurring polyamine derivative, specifically a phenylpropanoid, found in various plants. It is often synthesized as part of the plant's secondary metabolism, particularly in response to environmental stimuli like pathogen attacks or UV radiation.[1] It can be isolated from sources such as Fagales pollen, the herbs of Exochorda racemosa, and the roots of Microdesmis keayana.

Q2: What are the general properties and solubility of this compound?

A2: this compound is a polyphenol with the molecular formula C₂₅H₃₁N₃O₄. It is soluble in solvents like Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. It is considered practically insoluble in water.

Q3: Which extraction methods are most suitable for obtaining this compound?

A3: Solvent extraction is the most common method for isolating this compound and related phenolic compounds from plant materials. Techniques such as maceration, sonication, and Soxhlet extraction can be employed. The choice of method will depend on the plant matrix, available equipment, and the desired scale of extraction. For related compounds, methanolic extraction has been successfully used.[2][3]

Q4: How should I prepare my plant material for extraction?

A4: Proper preparation of the plant material is crucial for efficient extraction. The material should be dried to reduce moisture content, which can interfere with extraction efficiency and promote microbial growth. It should then be ground into a fine, uniform powder to increase the surface area available for solvent penetration.

Q5: What are the typical yields I can expect for this compound?

A5: The yield of this compound is highly variable and depends on several factors, including the plant species, the part of the plant used (e.g., roots, pollen), geographical location, harvest time, and the extraction method employed. Quantitative data for specific percentage yields are not widely published, but optimization of the extraction protocol is key to maximizing recovery.

Experimental Protocols

General Solvent Extraction Protocol for this compound

This protocol describes a general procedure for the solvent extraction of this compound from dried plant material at a laboratory scale.

1. Preparation of Plant Material:

  • Weigh approximately 20-50 g of dried and finely powdered plant material. Ensure the particle size is consistent to allow for uniform solvent penetration.

2. Extraction:

  • Place the powdered material into a suitable flask.

  • Add an appropriate solvent. Based on extractions of similar compounds, a starting point could be 70-80% methanol (B129727) or ethanol (B145695) in water.[4] A solvent-to-sample ratio of 10:1 to 20:1 (v/w) is recommended.

  • For maceration, allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.

  • For a more rapid extraction, sonicate the mixture for 30-60 minutes or perform extraction at a moderately elevated temperature (e.g., 40-50°C) for 2-4 hours. Be cautious with temperature, as excessive heat can degrade phenolic compounds.[5]

3. Filtration and Concentration:

  • Separate the extract from the solid plant material by filtration or centrifugation.

  • Repeat the extraction process on the plant residue 2-3 times to maximize yield.

  • Combine the supernatants.

4. Solvent Removal:

  • Remove the solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature below 50°C to avoid thermal degradation of the target compound.

5. Purification (Optional but Recommended):

  • The resulting crude extract can be further purified using techniques such as liquid-liquid partitioning or column chromatography. For compounds of this nature, Reverse-Phase (RP-C18) column chromatography is often effective.[3][6]

Workflow for Extraction and Purification

ExtractionWorkflow Start Start: Dried, Powdered Plant Material Extraction Solvent Extraction (e.g., 70% MeOH, sonication) Start->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Residue Plant Residue Filtration->Residue Supernatant Supernatant Filtration->Supernatant Repeat Repeat Extraction (2-3 times) Residue->Repeat Combine Combine Supernatants Supernatant->Combine Repeat->Extraction Evaporation Rotary Evaporation (<50°C) Combine->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Column Chromatography (e.g., RP-C18) CrudeExtract->Purification PureCompound Pure this compound Purification->PureCompound

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting and Optimization

This guide is in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem Area 1: Low Extraction Yield

Q: My final yield of this compound is very low. What are the potential causes and how can I improve it?

A: Low yield can stem from several factors throughout the extraction process. Consider the following points for optimization:

  • Is the plant material of good quality and correctly prepared?

    • Solution: Verify the botanical identity and ensure it was harvested at the optimal time. The material should be properly dried and stored in a cool, dark, dry place to prevent degradation of phenolic compounds. Ensure the material is ground to a fine, uniform powder to maximize surface area for extraction.

  • Is the extraction solvent optimal?

    • Solution: The polarity of the solvent is critical. While methanol and ethanol are good starting points, the ideal solvent may be a mixture with water.[7] Experiment with different ratios (e.g., 50%, 70%, 95% alcohol in water) to find the optimal polarity for this compound. The use of slightly acidified solvents (e.g., with 0.1% formic or acetic acid) can sometimes improve the extraction of phenolic compounds by enhancing cell wall permeability and compound stability.

  • Are the extraction time and temperature appropriate?

    • Solution: Increasing time and temperature can enhance solubility, but prolonged exposure to high temperatures can cause degradation.[5] If using maceration, ensure sufficient time for the solvent to penetrate the plant matrix. If using heat-assisted extraction, try to keep the temperature moderate (e.g., 40-50°C) and monitor for potential degradation. An optimal extraction time should be determined experimentally.

  • Is the solvent-to-sample ratio adequate?

    • Solution: A low solvent-to-sample ratio can lead to saturation of the solvent and incomplete extraction. Increasing the ratio can improve the yield, but using an excessive amount of solvent will be inefficient. A ratio of 10:1 to 20:1 (v/w) is a good starting point.[5]

  • Are you performing repeated extractions?

    • Solution: A single extraction is often insufficient to recover all the target compound. It is highly recommended to re-extract the plant residue two to three times and combine the extracts to maximize recovery.

Troubleshooting Logic Tree

Troubleshooting LowYield Low Yield of Target Compound CheckMaterial Check Raw Material (Quality, Grinding) LowYield->CheckMaterial Start Here CheckSolvent Optimize Solvent (Polarity, Additives) CheckMaterial->CheckSolvent Material OK? CheckParams Optimize Parameters (Time, Temp, Ratio) CheckSolvent->CheckParams Solvent OK? CheckRepeats Perform Repeated Extractions CheckParams->CheckRepeats Parameters OK? CheckEvap Check Evaporation (Temp, Duration) CheckRepeats->CheckEvap Repeats Done?

Caption: A decision tree for troubleshooting low extraction yields.

Problem Area 2: Compound Degradation

Q: I suspect my target compound is degrading during the extraction process. What are the signs and how can I prevent this?

A: Degradation can be indicated by the appearance of unexpected peaks in your analysis (e.g., HPLC) or a change in the color of your extract. This compound, being a phenolic compound, is susceptible to oxidation and thermal degradation.

  • Are you using excessive heat?

    • Solution: Avoid high temperatures during extraction and solvent removal. Use a rotary evaporator at a low temperature (<50°C) and consider performing the extraction at room temperature or with minimal heating.

  • Is the extract exposed to light or air for prolonged periods?

    • Solution: Phenolic compounds can be sensitive to light and oxidation. Store your extracts in amber-colored vials and minimize exposure to air. Consider working under an inert atmosphere (e.g., nitrogen) if degradation is a significant issue.

  • Is the pH of the extraction solvent appropriate?

    • Solution: Extreme pH values can cause hydrolysis or degradation of phenolic compounds. While slightly acidic conditions can be beneficial, strongly acidic or alkaline conditions should generally be avoided unless specifically required for a particular plant matrix.

Data Presentation

The following table summarizes the key parameters influencing the extraction of this compound and their expected impact on yield. This data is based on general principles of phenolic compound extraction.

ParameterConditionExpected Impact on YieldConsiderations
Solvent Type Methanol, Ethanol, AcetoneHigh (Methanol often efficient for polyphenols)Ethanol is less toxic and often preferred for applications in drug development.
Solvent-Water Ratio 50-80% Alcohol in WaterGenerally higher than pure solventWater increases solvent penetration into the plant matrix.
Temperature Room Temp. vs. 40-60°CHigher temp increases solubilityRisk of thermal degradation increases with temperature.[5]
Extraction Time 1-2 hours vs. 24 hoursLonger time may increase yieldIncreased risk of degradation with prolonged time, especially at higher temperatures.[5]
Particle Size Fine Powder vs. Coarse MaterialFine powder significantly increases yieldIncreases surface area for solvent contact.
Solvent pH Neutral vs. Slightly AcidicSlightly acidic may improve yieldImproves cell lysis and can stabilize phenolic compounds.
Number of Extractions Single vs. Multiple (2-3)Multiple extractions significantly increase yieldA single extraction is often incomplete.

References

challenges in the chemical synthesis of N1,N10-Bis(p-coumaroyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chemical synthesis of N1,N10-Bis(p-coumaroyl)spermidine.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

A1: The primary challenges in the synthesis of this compound revolve around the polyfunctional nature of the starting materials, spermidine (B129725) and p-coumaric acid. Key difficulties include:

  • Selective Acylation of Spermidine: Spermidine possesses two primary amino groups (N1 and N10) and one secondary amino group (N5) with similar reactivities. Achieving selective acylation at the terminal primary amino groups while leaving the secondary amino group unmodified requires a robust protecting group strategy.

  • Activation of p-Coumaric Acid: The carboxylic acid group of p-coumaric acid needs to be activated to facilitate amide bond formation. This activated intermediate can be unstable and susceptible to side reactions.

  • Amide Coupling Reaction: Ensuring a high yield and clean conversion during the amide coupling step can be challenging due to steric hindrance and potential side reactions with the coupling reagents.

  • Purification of the Final Product: Separating the desired product from starting materials, incompletely reacted intermediates, and byproducts of the reaction can be complex and may require multiple chromatographic steps.

Q2: Which protecting group strategy is most effective for the selective acylation of spermidine's primary amines?

A2: An effective and commonly used strategy is the orthogonal protection of spermidine's amino groups. The use of the tert-butoxycarbonyl (Boc) group is a well-established method for protecting the primary amines (N1 and N10) while leaving the secondary amine (N5) available for subsequent reactions or, in this synthesis, unreacted under controlled conditions. The resulting N1,N10-di-Boc-spermidine is a stable intermediate that allows for selective coupling at the deprotected secondary amine if needed, or in this case, direct use after deprotection for other applications.

Q3: What are the common methods for activating p-coumaric acid, and what are their pros and cons?

A3: Two primary methods for activating p-coumaric acid are:

  • Conversion to p-Coumaroyl Chloride: This is a highly reactive intermediate that readily acylates amines.

    • Pros: High reactivity can lead to faster reaction times.

    • Cons: The reagent used for this conversion, typically thionyl chloride (SOCl₂), is harsh and can lead to side reactions, particularly with the phenolic hydroxyl group of p-coumaric acid if it is not protected. The resulting p-coumaroyl chloride is also moisture-sensitive.

  • Formation of an N-Hydroxysuccinimide (NHS) Ester: This method involves reacting p-coumaric acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

    • Pros: Milder reaction conditions compared to forming the acid chloride, leading to fewer side reactions. The NHS ester is more stable than the acid chloride and can sometimes be isolated.

    • Cons: The reaction with the amine can be slower. The dicyclohexylurea (DCU) byproduct from the DCC coupling is poorly soluble and must be carefully removed by filtration.

Q4: What are the typical side products in this synthesis, and how can they be minimized?

A4: Common side products can include:

  • Over-acylated spermidine: If the secondary amine (N5) of spermidine is not adequately protected or if the reaction conditions are too harsh, it can also be acylated, leading to N1,N5,N10-tris(p-coumaroyl)spermidine. This can be minimized by using a robust protecting group strategy for the primary amines and carefully controlling the stoichiometry of the reactants.

  • Hydrolyzed p-coumaric acid: If moisture is present in the reaction, the activated p-coumaric acid intermediate can hydrolyze back to the carboxylic acid, reducing the yield. Using anhydrous solvents and an inert atmosphere can prevent this.

  • Byproducts from coupling reagents: For example, when using DCC, the byproduct dicyclohexylurea (DCU) can contaminate the product if not properly removed. Thorough filtration is crucial.

Troubleshooting Guides

Problem 1: Low Yield of N1,N10-di-Boc-spermidine during the Protection Step
Possible Cause Troubleshooting Action
Incomplete reaction - Ensure accurate stoichiometry of reagents. A slight excess of di-tert-butyl dicarbonate (B1257347) (Boc₂O) may be necessary.- Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC).- Ensure the reaction is performed at the optimal temperature (typically room temperature).
Formation of mono-Boc-spermidine or other partially protected species - Optimize the amount of base (e.g., triethylamine) used to facilitate the reaction.- Ensure proper mixing of the reactants.
Loss of product during workup - Be careful during the extraction and washing steps to avoid loss of the product in the aqueous layer.- Ensure the pH is appropriately adjusted during the workup.
Problem 2: Low Yield of this compound during the Coupling Step
Possible Cause Troubleshooting Action
Inefficient activation of p-coumaric acid - If using the NHS ester method, ensure the DCC and NHS are of high quality and used in the correct stoichiometry.- Allow sufficient time for the activation step before adding the protected spermidine.
Decomposition of the activated p-coumaric acid - Perform the reaction under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).- If using p-coumaroyl chloride, use it immediately after its preparation.
Incomplete coupling reaction - Increase the reaction time and/or temperature, monitoring for potential side product formation.- Consider using a different coupling agent. A comparison of common coupling agents is provided in the data section.
Steric hindrance - While not a major issue with spermidine, ensure that the protecting groups on spermidine are not excessively bulky.
Problem 3: Difficulty in Purifying the Final Product
Possible Cause Troubleshooting Action
Presence of dicyclohexylurea (DCU) byproduct - Ensure thorough filtration of the reaction mixture before workup. Cooling the reaction mixture can sometimes improve the precipitation of DCU.
Co-elution of product and impurities during column chromatography - Optimize the solvent system for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase (e.g., reverse-phase silica).
Presence of unreacted starting materials - Ensure the reaction has gone to completion using TLC before starting the workup.- Adjust the stoichiometry of the reactants to drive the reaction towards the product.

Data Presentation

Table 1: Illustrative Yields for the Synthesis of this compound under Different Coupling Conditions.

Note: These are representative yields based on literature for similar amide coupling reactions and may vary depending on the specific experimental conditions.

Step Protecting Group for Spermidine Activating/Coupling Agent for p-Coumaric Acid Typical Yield (%) Key Considerations
Protection BocBoc₂O70-85%Requires careful control of stoichiometry to favor di-protection.
Coupling BocDCC/NHS60-75%DCU byproduct must be thoroughly removed.
Coupling BocHATU70-90%Generally higher yields and faster reactions, but more expensive.
Coupling BocThionyl Chloride (for acid chloride)50-70%Harsh conditions may require protection of the phenolic hydroxyl group.
Deprotection BocTrifluoroacetic Acid (TFA)>90%TFA is corrosive and must be handled with care.

Experimental Protocols

Protocol 1: Synthesis of N1,N10-di-Boc-spermidine

This protocol is adapted from a procedure for the selective protection of primary amines in polyamines.[1]

  • Dissolve Spermidine: In a round-bottom flask, dissolve spermidine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Add Base: Add triethylamine (B128534) (Et₃N) (2.2 eq) to the solution and stir.

  • Add Protecting Agent: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to afford N1,N10-di-Boc-spermidine as a white solid.

Protocol 2: Synthesis of p-Coumaric Acid NHS Ester

This protocol is a general procedure for the activation of carboxylic acids.[2]

  • Dissolve Reactants: In a round-bottom flask, dissolve p-coumaric acid (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous DCM or DMF.

  • Cool the Mixture: Cool the reaction mixture to 0 °C in an ice bath.

  • Add Coupling Agent: Add dicyclohexylcarbodiimide (DCC) (1.1 eq) to the stirred solution.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Isolate Activated Ester (Optional):

    • Filter off the DCU precipitate and wash it with the reaction solvent.

    • The filtrate containing the p-coumaric acid NHS ester can be used directly in the next step.

Protocol 3: Coupling of N1,N10-di-Boc-spermidine with Activated p-Coumaric Acid

This protocol is a general procedure for amide bond formation.

  • Prepare Amine Solution: Dissolve N1,N10-di-Boc-spermidine (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DMF.

  • Combine Reactants: Slowly add the freshly prepared solution of p-coumaric acid NHS ester (2.2 eq) to the solution of the protected spermidine.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

  • Workup:

    • Filter off any precipitated DCU.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N1,N10-Bis(p-coumaroyl)-N5-Boc-spermidine by flash column chromatography.

Protocol 4: Deprotection of the Boc Groups

This is a standard procedure for Boc deprotection.

  • Dissolve Protected Compound: Dissolve the purified N1,N10-Bis(p-coumaroyl)-N5-Boc-spermidine in DCM.

  • Add Acid: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-3 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Co-evaporate with toluene (B28343) to ensure complete removal of TFA.

    • Dissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

  • Purification: The precipitated product can be collected by filtration and further purified by recrystallization or HPLC if necessary.

Visualizations

Synthesis_Workflow cluster_protection Step 1: Protection of Spermidine cluster_activation Step 2: Activation of p-Coumaric Acid cluster_coupling Step 3: Coupling Reaction cluster_deprotection Step 4: Deprotection spermidine Spermidine boc2o Boc₂O, Et₃N spermidine->boc2o protected_spermidine N¹,N¹⁰-di-Boc-spermidine boc2o->protected_spermidine activated_p_coumaric_acid p-Coumaric Acid NHS Ester protected_product Protected N¹,N¹⁰-Bis(p-coumaroyl)spermidine p_coumaric_acid p-Coumaric Acid dcc_nhs DCC, NHS p_coumaric_acid->dcc_nhs dcc_nhs->activated_p_coumaric_acid activated_p_coumaric_acid->protected_product activated_p_coumaric_acid->protected_product tfa TFA protected_product->tfa final_product N¹,N¹⁰-Bis(p-coumaroyl)spermidine tfa->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield in Coupling Reaction cause1 Inactive Reactants start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 solution1a Check reagent quality (anhydrous solvents, fresh coupling agents) cause1->solution1a solution1b Ensure proper activation of p-coumaric acid cause1->solution1b solution2a Optimize temperature and reaction time cause2->solution2a solution2b Verify stoichiometry of reactants cause2->solution2b solution3a Work under inert atmosphere cause3->solution3a solution3b Protect phenolic -OH if using harsh conditions cause3->solution3b

Caption: Troubleshooting logic for low coupling reaction yield.

References

troubleshooting low bioactivity of synthetic N1,N10-Bis(p-coumaroyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic N1,N10-Bis(p-coumaroyl)spermidine.

Frequently Asked Questions (FAQs)

Q1: My synthetic this compound shows significantly lower bioactivity compared to literature values for the natural product. What are the potential causes?

A1: Discrepancies in bioactivity between synthetic and natural products can arise from several factors. The most common issues include the presence of impurities, incorrect chemical structure or stereochemistry, compound degradation, poor solubility, or aggregation in the bioassay.[1][2] A systematic troubleshooting approach is recommended to identify the root cause.

Q2: How can I verify the purity and identity of my synthetic compound?

A2: A comprehensive characterization of your synthetic this compound is crucial. The following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): To assess purity. A pure sample should ideally show a single sharp peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (437.5 g/mol ) and identify potential impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or synthetic byproducts.

Q3: What are the common impurities or byproducts I should look for in my synthetic this compound?

A3: During the synthesis, several byproducts can form, which may interfere with the bioactivity of the final compound. These include:

  • Mono-acylated spermidine (B129725): N1-(p-coumaroyl)spermidine or N10-(p-coumaroyl)spermidine.

  • N5-acylated spermidine: N5-(p-coumaroyl)spermidine, which is generally less reactive but can still be a byproduct.

  • Over-acylated spermidine: N1,N5,N10-Tris(p-coumaroyl)spermidine.

  • Reagents and byproducts from the coupling reaction: For example, if using DCC as a coupling agent, dicyclohexylurea (DCU) is a common byproduct that needs to be removed.[3]

Q4: My compound is pure, but the bioactivity is still low. Could solubility or aggregation be the issue?

A4: Yes, this compound is known to be practically insoluble in water.[3] Poor solubility in aqueous assay buffers can lead to precipitation and a lower effective concentration of the compound. Furthermore, hydrophobic compounds can form aggregates in aqueous solutions, which can lead to non-specific activity or sequestration of the compound.[1]

To address this:

  • Use a suitable co-solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice for initial stock solutions. Ensure the final concentration of the co-solvent in the assay is low (typically <1%) and does not affect the biological system.

  • Include a non-ionic detergent: Adding a small amount (e.g., 0.01-0.1%) of Triton X-100 or Tween-20 to the assay buffer can help prevent aggregation.[1]

  • Perform solubility tests: Visually inspect your compound in the final assay buffer for any signs of precipitation.

Q5: Could my compound be degrading during the experiment?

A5: Stability is a critical factor. This compound contains phenolic hydroxyl groups and double bonds that could be susceptible to oxidation or isomerization under certain conditions (e.g., exposure to light, high temperature, or non-optimal pH). It is advisable to prepare fresh solutions for each experiment and store the stock solution at -20°C or lower.

Troubleshooting Guides

Guide 1: Diagnosing the Cause of Low Bioactivity

This guide provides a step-by-step workflow to identify the potential source of low bioactivity of your synthetic this compound.

Troubleshooting_Workflow start Start: Low Bioactivity Observed purity_check Step 1: Verify Purity & Identity (HPLC, LC-MS, NMR) start->purity_check is_pure Is the compound pure and structurally correct? purity_check->is_pure purify Action: Re-purify the compound (e.g., Column Chromatography, Recrystallization) is_pure->purify No solubility_check Step 2: Assess Solubility & Aggregation (Visual inspection, DLS) is_pure->solubility_check Yes purify->purity_check is_soluble Is the compound soluble and non-aggregated in the assay buffer? solubility_check->is_soluble optimize_solubility Action: Optimize formulation (e.g., use co-solvents, detergents) is_soluble->optimize_solubility No stability_check Step 3: Evaluate Compound Stability (e.g., time-course experiment) is_soluble->stability_check Yes optimize_solubility->solubility_check is_stable Is the compound stable under assay conditions? stability_check->is_stable optimize_conditions Action: Modify experimental conditions (e.g., protect from light, use fresh solutions) is_stable->optimize_conditions No assay_check Step 4: Review Bioassay Protocol (Positive/negative controls, reagent quality) is_stable->assay_check Yes optimize_conditions->stability_check assay_ok Are the assay controls and parameters valid? assay_check->assay_ok troubleshoot_assay Action: Troubleshoot the bioassay assay_ok->troubleshoot_assay No end_success Conclusion: Bioactivity should be restored assay_ok->end_success Yes end_revisit Conclusion: Re-evaluate biological hypothesis assay_ok->end_revisit If still low activity troubleshoot_assay->assay_check

Troubleshooting workflow for low bioactivity.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₅H₃₁N₃O₄[3][4]
Molecular Weight437.5 g/mol [3][4]
CAS Number114916-05-1[3]
AppearancePowder
Water SolubilityPractically insoluble[3]
Predicted LogP3.98940
Predicted pKa9.77 ± 0.26[3]
Table 2: Reported Biological Activities and IC₅₀ Values
Biological ActivityAssayTest SystemIC₅₀ (µM)Reference Compound (IC₅₀, µM)
α-Glucosidase Inhibitionα-Glucosidase from Saccharomyces cerevisiae with pNPG substrateIn vitroData not availableAcarbose (B1664774) (positive control)
Anti-inflammatoryInhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophagesCell-basedData not availableL-NMMA (NOS inhibitor)
AntioxidantDPPH radical scavenging activityIn vitroData not availableAscorbic acid (positive control)

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method based on standard amide coupling reactions.

Materials:

  • p-Coumaric acid

  • Spermidine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (B109758) (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of p-Coumaric Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-coumaric acid (2.2 equivalents) and HOBt (2.2 equivalents) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

  • Add DCC (2.2 equivalents) to the solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: In a separate flask, dissolve spermidine (1.0 equivalent) in anhydrous DMF. Add this solution dropwise to the activated p-coumaric acid mixture at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (3 times) and brine (1 time).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A typical mobile phase would be a gradient of methanol (B129727) in dichloromethane (e.g., 0% to 10% methanol).

    • Collect the fractions containing the desired product (monitor by TLC) and concentrate under reduced pressure to yield this compound as a powder.

Synthesis_Workflow reactants p-Coumaric Acid (2.2 eq) Spermidine (1.0 eq) coupling_reagents DCC (2.2 eq) HOBt (2.2 eq) DMF, 0°C activation Activation of p-Coumaric Acid (30 min, 0°C) coupling_reagents->activation coupling Coupling Reaction (24 h, RT) activation->coupling workup Work-up (Filtration, Extraction, Drying) coupling->workup purification Purification (Silica Gel Column Chromatography) workup->purification product This compound purification->product

Synthetic workflow for this compound.
Protocol 2: α-Glucosidase Inhibition Assay

This protocol is adapted from standard procedures for assessing α-glucosidase inhibition.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (test compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (100 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) solution (200 mM)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve α-glucosidase in phosphate buffer to a concentration of 0.2 U/mL.

    • Dissolve pNPG in phosphate buffer to a concentration of 2 mM.

    • Prepare a stock solution of the test compound and acarbose in DMSO (e.g., 10 mM). Create serial dilutions in phosphate buffer to achieve the desired final concentrations.

  • Assay:

    • In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound solution (or positive control/vehicle control), and 25 µL of the α-glucosidase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the pNPG solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of the sodium carbonate solution.

  • Measurement:

    • Measure the absorbance at 405 nm using a microplate reader. The yellow color is due to the formation of p-nitrophenol.

  • Calculation:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the vehicle control and A_sample is the absorbance of the test compound.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 3: Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • L-N-monomethyl arginine (L-NMMA) (positive control)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of the test compound or positive control for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10 minutes, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration from a sodium nitrite standard curve.

  • Cell Viability (e.g., MTT Assay):

    • Perform a cell viability assay on the remaining cells to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Calculation:

    • Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

    • Determine the IC₅₀ value from the dose-response curve.

Signaling Pathway

AMPK/mTOR Signaling Pathway

This compound, being a spermidine derivative, may exert some of its biological effects, such as anti-inflammatory and autophagy-inducing activities, through the modulation of the AMPK/mTOR signaling pathway. This pathway is a central regulator of cellular metabolism, growth, and survival.

AMPK_mTOR_Pathway cluster_input Cellular Stress / Bioactive Compounds cluster_core Core Regulation cluster_output Downstream Effects stress Low Energy (High AMP/ATP) This compound ampk AMPK (Energy Sensor) stress->ampk Activates tsc TSC1/TSC2 Complex ampk->tsc Activates mtorc1 mTORC1 (Master Growth Regulator) ampk->mtorc1 Inhibits rheb Rheb-GTP tsc->rheb Inhibits rheb->mtorc1 Activates autophagy Autophagy (Cellular Recycling) mtorc1->autophagy Inhibits protein_synthesis Protein Synthesis Cell Growth & Proliferation mtorc1->protein_synthesis Promotes

Simplified diagram of the AMPK/mTOR signaling pathway.

References

refinement of protocols for N1,N10-Bis(p-coumaroyl)spermidine application in planta

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for the application of N1,N10-Bis(p-coumaroyl)spermidine in planta.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in plants?

A1: this compound is a naturally occurring polyamine derivative found in various plant species. It is synthesized as a secondary metabolite and plays a significant role in the plant's defense mechanisms against environmental stressors such as pathogen attacks and UV radiation. Its mode of action is linked to its antioxidant properties and its ability to stabilize cell structures, thereby protecting the plant from oxidative damage.[1]

Q2: What are the primary applications of this compound in research?

A2: Researchers primarily use this compound to investigate its role in plant defense systems. There is also significant interest in its potential to enhance crop resistance to various stresses. Additionally, its antioxidant capabilities are being explored for potential health benefits in reducing oxidative damage in biological systems.[1]

Q3: How should I dissolve this compound for my experiments?

A3: this compound is sparingly soluble in water. For in planta applications, it is typically dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, or methanol (B129727) before being diluted to the final working concentration in water or a buffer solution. It is crucial to use a minimal amount of the organic solvent to avoid phytotoxic effects on the plants. Always include a solvent control in your experimental design.

Q4: What is a general concentration range for applying this compound to plants?

A4: The optimal concentration can vary significantly depending on the plant species, its developmental stage, and the specific experimental goals. Based on studies with the related polyamine spermidine (B129725), a starting concentration range of 0.1 mM to 1.0 mM for foliar spray or root drench can be considered.[2] A dose-response experiment is highly recommended to determine the most effective and non-toxic concentration for your specific system.

Q5: How stable is this compound in solution?

A5: Solutions of this compound, especially when diluted in aqueous solutions for application, should be prepared fresh before each experiment to ensure maximum efficacy. Long-term storage of dilute aqueous solutions is not recommended due to potential degradation. Stock solutions in anhydrous DMSO can be stored at -20°C for short periods, but stability should be verified for long-term storage.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No observable effect after application. - Concentration too low: The applied concentration may be insufficient to elicit a response in your plant species. - Inefficient uptake: The method of application may not be optimal for uptake. - Degradation of the compound: The solution may have degraded before or after application.- Perform a dose-response experiment with a wider range of concentrations. - Try a different application method (e.g., switch from foliar spray to root drench or vice versa). - Prepare fresh solutions immediately before use.
Signs of phytotoxicity (e.g., leaf yellowing, necrosis, stunted growth). - Concentration too high: The applied concentration is likely toxic to the plant. - Solvent toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high.- Reduce the concentration of this compound. - Lower the final concentration of the organic solvent in your working solution to the minimum required for solubility. Ensure your solvent control does not show toxicity.
Inconsistent results between replicates. - Uneven application: The compound may not be applied uniformly across all plants. - Variability in plant material: Differences in plant age, size, or health can lead to varied responses.- Ensure thorough and consistent coverage during application (e.g., spray until runoff for foliar application, apply a consistent volume for root drench). - Use plants that are as uniform as possible in terms of age, size, and developmental stage.
Precipitation of the compound in the working solution. - Poor solubility: The concentration of this compound may exceed its solubility limit in the final aqueous solution.- Increase the proportion of the organic solvent slightly, while remaining mindful of potential phytotoxicity. - Prepare a more dilute working solution. - Ensure the stock solution is fully dissolved before diluting.

Experimental Protocols

General Protocol for Foliar Spray Application
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Working Solution: On the day of application, dilute the stock solution to the desired final concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in sterile deionized water containing a surfactant (e.g., 0.01% Tween-20) to ensure even leaf coverage.

  • Application: Spray the solution evenly onto the plant foliage until runoff is observed.

  • Control Groups: Include a mock-treated control group sprayed with the same concentration of DMSO and surfactant in water, and an untreated control group.

  • Post-Application: Keep the plants under controlled environmental conditions and monitor for phenotypic changes and stress responses at desired time points.

General Protocol for Root Drench Application
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Working Solution: On the day of application, dilute the stock solution to the desired final concentration (e.g., 0.1 mM, 0.5 mM, 1.0 mM) in the plant's normal watering solution or a hydroponic nutrient solution.

  • Application: Apply a standardized volume of the working solution to the soil or hydroponic medium of each plant to ensure equal dosage.

  • Control Groups: Include a mock-treated control group receiving the same volume of the watering/nutrient solution containing the equivalent concentration of DMSO, and an untreated control group.

  • Post-Application: Maintain the plants under controlled environmental conditions and observe for desired effects over a set period.

Quantitative Data Summary

The following tables provide examples of quantitative data that can be collected from experiments involving the application of spermidine (a related polyamine) to mitigate stress in plants. These can serve as a reference for designing experiments with this compound.

Table 1: Effect of Spermidine Application on Maize Seedling Growth under Chilling Stress

TreatmentPutrescine (nmol/g FW)Spermidine (nmol/g FW)Spermine (nmol/g FW)Total Polyamines (nmol/g FW)
Control1508040270
1000 µM PA Inhibitors4035681
1000 µM PA Inhibitors + 1 mM Spermidine566530151

Data adapted from a study on polyamine inhibitors and spermidine in maize.[2] This table illustrates how this compound application could be quantified by measuring its impact on endogenous polyamine levels.

Table 2: Effect of Spermidine Foliar Spray on Faba Bean under Drought Stress

TreatmentRelative Water Content (%)Photosynthetic Rate (µmol CO2/m²/s)Proline Content (µmol/g FW)
Well-watered Control85152
Drought Stress55510
Drought Stress + 0.5 mM Spermidine6588
Drought Stress + 1.0 mM Spermidine70107
Drought Stress + 1.5 mM Spermidine80125

This table, based on spermidine application, provides a template for assessing the physiological effects of this compound under abiotic stress.

Visualizations

Experimental Workflow for In Planta Application

G cluster_prep Preparation cluster_app Application cluster_analysis Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) B Prepare Working Solution (Dilute stock in water +/- surfactant) A->B C Foliar Spray B->C D Root Drench B->D E Phenotypic Analysis (e.g., growth, stress symptoms) C->E D->E F Physiological Measurements (e.g., photosynthesis, water content) E->F G Biochemical Assays (e.g., enzyme activity, metabolite levels) F->G H Molecular Analysis (e.g., gene expression) G->H

Caption: A generalized workflow for the preparation, application, and analysis of this compound in planta experiments.

Proposed Signaling Pathway for this compound in Plant Defense

G compound This compound (External Stimulus) receptor Membrane Receptor (Putative) compound->receptor ros ROS Burst (e.g., H2O2) receptor->ros ca Ca2+ Influx receptor->ca mapk MAPK Cascade Activation ros->mapk ca->mapk hormone Hormone Signaling (JA, ET) mapk->hormone tf Transcription Factor Activation (e.g., ORA59) mapk->tf hormone->tf gene Defense Gene Expression tf->gene response Cellular Defense Responses gene->response cw Cell Wall Reinforcement response->cw pr PR Protein Synthesis response->pr

References

Technical Support Center: Enhancing the Long-Term Stability of N1,N10-Bis(p-coumaroyl)spermidine (BCS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of N1,N10-Bis(p-coumaroyl)spermidine (BCS) for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BCS) and why is its stability important?

A1: this compound (BCS) is a naturally occurring polyamine conjugate belonging to the phenylpropanoid class of compounds.[1][2][3] It is composed of a spermidine (B129725) backbone with two p-coumaroyl groups attached to the terminal nitrogen atoms via amide bonds.[2] The stability of BCS is crucial for maintaining its biological activity and ensuring the accuracy and reproducibility of experimental results. Degradation can lead to a loss of potency and the formation of impurities with potentially different biological effects.

Q2: What are the primary factors that affect the stability of BCS during long-term storage?

A2: As a phenolic compound, the stability of BCS is primarily influenced by several factors:

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[4][5] Many suppliers recommend storing BCS at -20°C.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[4][5]

  • pH: BCS contains phenolic hydroxyl groups and amide bonds, which can be susceptible to pH-dependent degradation, particularly under strongly acidic or alkaline conditions.[6][7]

  • Oxygen: The phenolic rings in BCS are susceptible to oxidation, which can be exacerbated by the presence of oxygen and metal ions.[5]

Q3: What are the recommended storage conditions for BCS?

A3: For long-term storage, it is recommended to store this compound as a dry powder in a tightly sealed container at -20°C or below, protected from light. If BCS is in solution, it should be stored in a suitable solvent at low temperature, and the headspace of the vial should be purged with an inert gas like nitrogen or argon to minimize oxidation.

Q4: What are the potential degradation pathways for BCS?

A4: While specific degradation pathways for BCS are not extensively documented in the literature, based on its chemical structure, the following degradation routes are plausible:

  • Hydrolysis of the Amide Bond: Under strong acidic or basic conditions, particularly with heating, the amide linkages can be hydrolyzed to yield p-coumaric acid and spermidine.[7][8]

  • Oxidation of the Phenolic Rings: The p-coumaroyl moieties are susceptible to oxidation, leading to the formation of quinone-type structures and other oxidative degradation products. This can be initiated by light, heat, or the presence of metal ions.

  • Isomerization: The double bond in the p-coumaroyl group can potentially undergo cis-trans isomerization upon exposure to light.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of biological activity in older BCS samples. Degradation of the compound due to improper storage.- Confirm storage conditions (temperature, light protection).- Perform analytical purity testing (e.g., HPLC) to assess the integrity of the sample.- If degradation is confirmed, use a fresh, properly stored batch of BCS.
Appearance of new peaks in HPLC chromatogram of a BCS solution. Degradation of BCS in the solvent.- Prepare fresh solutions for immediate use whenever possible.- If solutions must be stored, use a high-purity, degassed solvent and store at -20°C or below under an inert atmosphere.- Evaluate the stability of BCS in the chosen solvent by performing a time-course analysis.
Color change (e.g., yellowing or browning) of the BCS powder or solution. Oxidation of the phenolic groups.- Store the compound under an inert atmosphere (nitrogen or argon).- Avoid exposure to air and light.- Ensure storage containers are tightly sealed.
Inconsistent experimental results between different batches of BCS. Variation in the purity or stability of the batches.- Qualify each new batch of BCS by analytical methods (e.g., HPLC, mass spectrometry, NMR) to confirm identity and purity before use.- Adhere to strict, standardized storage protocols for all batches.

Experimental Protocols

Protocol 1: Forced Degradation Study of BCS

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for BCS.

Objective: To investigate the stability of BCS under various stress conditions.

Materials:

  • This compound (BCS)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC system with a UV detector (e.g., DAD or PDA)

  • C18 HPLC column

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of BCS in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of BCS stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of BCS stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of BCS stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Store the solid BCS powder in an oven at 60°C for 48 hours. Also, store a solution of BCS in methanol at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid BCS powder and a solution of BCS in methanol to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

  • Sample Analysis:

    • After the specified time points, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. An example of a starting HPLC method is provided below.

Protocol 2: Stability-Indicating HPLC Method for BCS

Objective: To develop an HPLC method capable of separating BCS from its potential degradation products.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 50 50
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 310 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • Compare the chromatograms of the stressed samples with the unstressed control.

  • Calculate the percentage degradation of BCS.

  • Assess the peak purity of the BCS peak in the stressed samples to ensure no co-eluting degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare 1 mg/mL BCS Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep->base oxidation Oxidation (3% H2O2, RT) prep->oxidation thermal Thermal (60°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc Stability-Indicating HPLC neutralize->hplc data Data Analysis & Degradation Calculation hplc->data degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (Light/O2) BCS This compound pCA p-Coumaric Acid BCS->pCA Amide cleavage Spermidine Spermidine BCS->Spermidine Amide cleavage Oxidized_Products Oxidized Degradation Products (e.g., Quinones) BCS->Oxidized_Products Phenolic ring oxidation

References

method refinement for consistent results in N1,N10-Bis(p-coumaroyl)spermidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in experiments involving N1,N10-Bis(p-coumaroyl)spermidine.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is a naturally occurring polyamine derivative found in various plant species.[1] It consists of a spermidine (B129725) backbone with two p-coumaroyl groups attached to the terminal nitrogen atoms.[2] This compound is known for its antioxidant and anti-inflammatory properties and is a subject of research in plant defense systems and potential therapeutic applications.[1][3]

2. What are the key physical and chemical properties of this compound?

The key properties are summarized in the table below.

PropertyValue
Molecular FormulaC25H31N3O4
Molecular Weight437.5 g/mol [2]
AppearancePowder
CAS Number114916-05-1[2]
Purity (Commercial)>98%[2]
Predicted Boiling Point776.2±60.0 °C[2]
Predicted Density1.2±0.1 g/cm³[]
SolubilityPractically insoluble in water.[2] Soluble in solvents like DMSO, Chloroform, Dichloromethane, and Ethyl Acetate.

3. How should I store this compound?

For long-term storage, it is recommended to store the compound as a powder at -20°C.[5] If you need to make stock solutions, it is advisable to store them in tightly sealed vials at -20°C for up to two weeks. Before use, allow the product to equilibrate to room temperature for at least one hour.

4. In which solvents can I dissolve this compound for in vitro experiments?

This compound is practically insoluble in water.[2] For cell culture experiments, it is typically dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. This stock solution is then further diluted in the cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

5. What is the known mechanism of action for this compound?

This compound has been shown to exert its effects through the modulation of various biological pathways, including its antioxidant properties.[1] One of the key signaling pathways it influences is the AMPK/mTOR pathway. By upregulating autophagy via this pathway, it can alleviate conditions such as chronic nonbacterial prostatitis.[3]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound Precipitation in Cell Culture Medium - The final concentration of the compound is too high. - The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound is too high, causing it to precipitate when diluted in the aqueous medium. - The compound has low solubility in the specific culture medium.- Optimize the final concentration of the compound. Start with a lower concentration and gradually increase it. - Prepare a higher concentration stock solution in DMSO to minimize the volume added to the culture medium. Ensure the final DMSO concentration does not exceed 0.1%. - After diluting the stock solution in the medium, vortex or gently mix immediately to ensure even dispersion. - Consider using a different cell culture medium or adding a small amount of a biocompatible surfactant, if appropriate for your experiment.
Inconsistent or No Biological Activity - Compound Degradation: The compound may have degraded due to improper storage (exposure to light, moisture, or high temperatures). - Incorrect Concentration: Errors in calculating the concentration of the stock or final solution. - Cell Line Insensitivity: The chosen cell line may not be responsive to the compound. - Short Incubation Time: The treatment duration may not be sufficient to observe a biological effect.- Store the compound as recommended (-20°C, protected from light and moisture). Prepare fresh stock solutions regularly. - Double-check all calculations for dilutions. Use calibrated pipettes. - Research the literature to select a cell line known to be responsive to polyamine derivatives or inflammatory stimuli. - Perform a time-course experiment to determine the optimal incubation time (e.g., 24, 48, 72 hours).
High Cell Death or Cytotoxicity - High Compound Concentration: The concentration of this compound may be in a toxic range for the cells. - Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Contamination: The stock solution or cell culture may be contaminated.- Perform a dose-response experiment (e.g., using an MTT or LDH assay) to determine the cytotoxic concentration (IC50) and select a non-toxic concentration range for your experiments. - Ensure the final DMSO concentration is below 0.1%. Include a vehicle control (medium with the same amount of DMSO) in your experiments. - Visually inspect cultures for signs of contamination (e.g., turbidity, color change, filamentous growth). Perform a sterility test on your compound's stock solution.[6]
Browning of Media and Explants (in plant tissue culture) - Phenolic Oxidation: Phenolic compounds like this compound can oxidize, leading to browning of the medium and explant tissue, which can inhibit cell growth.[7]- Add antioxidants such as ascorbic acid or citric acid to the culture medium to prevent oxidation.[7] - Incorporate activated charcoal into the medium to absorb phenolic compounds.[7] - Reduce light exposure, as light can promote the synthesis and oxidation of phenolic compounds.[7] - Perform frequent subculturing to prevent the accumulation of oxidized compounds.[7]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Mixing: Vortex the solution until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

In Vitro Anti-Inflammatory Activity Assay in RWPE-1 Cells

This protocol is based on a study investigating the anti-inflammatory effects of this compound.[3]

  • Cell Seeding: Seed RWPE-1 cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Lipopolysaccharide (LPS) Stimulation: Induce an inflammatory response by treating the cells with 1 µg/mL of LPS for 24 hours.

  • Treatment: After LPS stimulation, treat the cells with different concentrations of this compound (e.g., 10 µM and 20 µM) for another 24 hours. Include a vehicle control (DMSO) and a positive control (LPS only).

  • Supernatant Collection: After the treatment period, collect the cell culture supernatant.

  • Cytokine Analysis: Measure the levels of inflammatory cytokines (e.g., IL-6, TNF-α, IL-1β) and nitric oxide (NO) in the supernatant using commercially available ELISA kits and a Griess reagent kit, respectively, following the manufacturer's instructions.

Quantitative Data from a Representative Study [3]

The following table summarizes the reduction in inflammatory markers in LPS-induced RWPE-1 cells after treatment with 20 µM this compound.

Inflammatory Marker% Decrease Compared to LPS-Treated Control
IL-654.7%
TNF-α51.6%
IL-1β55.8%
NO67%

Visualizations

Signaling Pathway

AMPK_mTOR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular N1_N10_Bis_p_coumaroyl_spermidine This compound AMPK AMPK N1_N10_Bis_p_coumaroyl_spermidine->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Inflammation Inflammation Autophagy->Inflammation Inhibits

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow In Vitro Anti-Inflammatory Assay Workflow A 1. Seed RWPE-1 Cells (1x10^5 cells/mL) B 2. Incubate for 24h A->B C 3. Stimulate with LPS (1 µg/mL) for 24h B->C D 4. Treat with This compound (e.g., 10 µM, 20 µM) for 24h C->D E 5. Collect Supernatant D->E F 6. Analyze Inflammatory Markers (ELISA for Cytokines, Griess Assay for NO) E->F

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Troubleshooting Logic

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Inconsistent Results Start Inconsistent Results? Check_Compound Compound Integrity? Start->Check_Compound Check_Concentration Correct Concentration? Check_Compound->Check_Concentration Yes Solution_Compound Solution: Use fresh stock, store properly Check_Compound->Solution_Compound No Check_Cells Cell Health & Responsiveness? Check_Concentration->Check_Cells Yes Solution_Concentration Solution: Recalculate dilutions, calibrate pipettes Check_Concentration->Solution_Concentration No Check_Protocol Protocol Adherence? Check_Cells->Check_Protocol Yes Solution_Cells Solution: Check for contamination, use appropriate cell line Check_Cells->Solution_Cells No Solution_Protocol Solution: Review and standardize all steps Check_Protocol->Solution_Protocol No

References

Validation & Comparative

N1,N10-Bis(p-coumaroyl)spermidine: A Superior Antioxidant Compared to Common Phenols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antioxidant activity of N1,N10-Bis(p-coumaroyl)spermidine reveals its potent free-radical scavenging capabilities, outperforming several well-known phenolic compounds. This guide provides a detailed comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on its potential as a high-performance antioxidant.

This compound is a naturally occurring polyamine derivative found in various plants.[1] Its unique structure, featuring a spermidine (B129725) backbone conjugated with two p-coumaroyl groups, contributes to its significant biological activities, including robust antioxidant effects.

Comparative Antioxidant Activity: In Vitro Assays

The antioxidant capacity of this compound and related phenolamines has been evaluated using several standard in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.

A key study comparing a phenolamine fraction, rich in di-p-coumaroyl spermidine, with a flavonoid fraction from rape bee pollen demonstrated the significantly higher antioxidant activity of the phenolamine fraction across all three assays. While data on the pure, isolated this compound is limited, a highly active fraction from Mimosa diplotricha bee pollen, identified as containing triferuloyl spermidines (structurally similar to this compound), exhibited potent antioxidant activity.[2][3]

The following tables summarize the available quantitative data, comparing the antioxidant activity of this active fraction with common phenolic antioxidants like quercetin (B1663063) and gallic acid.

Table 1: DPPH Radical Scavenging Activity (IC50/EC50)

Compound/FractionIC50/EC50 (µg/mL)Source
Triferuloyl Spermidine Fraction54.66 ± 3.45[2]
Quercetin~3.5
Gallic Acid~2.0 - 5.0[4]

Lower IC50/EC50 values indicate higher antioxidant activity.

Table 2: ABTS Radical Scavenging Activity (TEAC/EC50)

Compound/FractionEC50 (µg/mL)TEAC (µmol TE/g)Source
Triferuloyl Spermidine Fraction24.56 ± 2.992529.69 ± 142.16[2]
Quercetin~2.1-
Gallic Acid-~1.0 - 3.0 (mmol TE/g)[5]

Lower EC50 values and higher TEAC (Trolox Equivalent Antioxidant Capacity) values indicate higher antioxidant activity.

Table 3: Ferric Reducing Antioxidant Power (FRAP)

Compound/FractionFRAP Value (µmol Fe²⁺/g)Source
Triferuloyl Spermidine Fraction3466.17 ± 81.30[2]
Gallic AcidHigh (Specific value varies by study)[5]
QuercetinHigh (Specific value varies by study)

Higher FRAP values indicate greater reducing power and antioxidant potential.

Mechanism of Antioxidant Action: Signaling Pathway

The antioxidant mechanism of this compound is multifaceted, involving both direct radical scavenging by the p-coumaroyl moieties and indirect effects mediated by the spermidine backbone. A crucial pathway implicated in the cellular antioxidant response is the Keap1-Nrf2 signaling pathway.

Spermidine, a component of this compound, has been shown to be a non-canonical inducer of the Nrf2 pathway. It facilitates the stabilization and nuclear translocation of Nrf2 by promoting the MAP1S-mediated autophagic degradation of Keap1, the primary negative regulator of Nrf2. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their upregulation and an enhanced cellular defense against oxidative stress.

Nrf2_Pathway_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 inhibition Nrf2_n Nrf2 Nrf2->Nrf2_n translocation Spermidine Spermidine (from this compound) MAP1S MAP1S Spermidine->MAP1S activates Autophagy Autophagy MAP1S->Autophagy promotes Autophagy->Keap1 degradation ARE ARE Nrf2_n->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes upregulates

Caption: Nrf2 signaling pathway activation by spermidine.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below for reproducibility and further investigation.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

Workflow:

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the test compound and a standard antioxidant (e.g., Trolox, gallic acid, or quercetin) in a suitable solvent.

  • Assay Procedure: In a 96-well microplate, add 20 µL of the sample or standard solution to each well. Add 180 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Workflow:

Caption: Workflow for the ABTS radical scavenging assay.

Detailed Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add 10 µL of the test sample or Trolox standard to 190 µL of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a set time (typically 6 to 30 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: A standard curve is prepared using Trolox. The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the same antioxidant capacity as the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored at 593 nm.[6][7][8]

Workflow:

Caption: Workflow for the FRAP assay.

Detailed Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.

  • Assay Procedure: Add 10 µL of the sample or a ferrous sulfate (B86663) (FeSO₄) standard to 190 µL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (typically 4 to 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored complex at 593 nm.

  • Calculation: The FRAP value is calculated by comparing the change in absorbance in the sample with a standard curve prepared using known concentrations of FeSO₄. The results are expressed as µmol of Fe²⁺ equivalents per gram or milliliter of the sample.

Conclusion

The available evidence strongly suggests that this compound and related phenolamines possess superior antioxidant activity compared to commonly referenced phenolic compounds. This enhanced activity is likely due to the synergistic effects of the multiple p-coumaroyl groups and the unique properties of the spermidine backbone. The ability of its spermidine component to activate the Nrf2 signaling pathway further underscores its potential as a potent antioxidant agent. Further research on the isolated this compound is warranted to fully elucidate its antioxidant capacity and therapeutic potential.

References

A Comparative Analysis of N1,N10-Bis(p-coumaroyl)spermidine and Other Polyamines in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of N1,N10-Bis(p-coumaroyl)spermidine against other naturally occurring polyamines, including spermidine (B129725), spermine, and putrescine. Polyamines are ubiquitous polycations essential for numerous cellular processes, and their derivatives are gaining increasing attention for their therapeutic potential.[1][2] This document synthesizes available experimental data to offer an objective comparison of their anti-inflammatory, antioxidant, and neuroprotective properties.

At a Glance: Comparative Efficacy

CompoundPrimary Therapeutic ActivitiesKey Advantages
This compound Potent Anti-inflammatory, AntioxidantEnhanced anti-inflammatory effects compared to some other phenolamides.[3]
Spermidine Neuroprotective, Anti-inflammatory, Antioxidant, Autophagy InductionWell-studied with established roles in anti-aging and cellular protection.[2][4]
Spermine Antioxidant, Anti-inflammatoryPotent free radical scavenger.
Putrescine Precursor to Spermidine and SpermineEssential for polyamine biosynthesis.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the efficacy of these polyamines.

Table 1: Anti-inflammatory Activity
CompoundAssayModelConcentration% Inhibition / EffectReference
This compound LPS-induced NO productionRWPE-1 cells20 µM67% reduction in NO[3]
LPS-induced IL-6RWPE-1 cells20 µM54.7% reduction[3]
LPS-induced TNF-αRWPE-1 cells20 µM51.6% reduction[3]
LPS-induced IL-1βRWPE-1 cells20 µM55.8% reduction[3]
Spermidine LPS-induced NO productionBV2 microglia100 µMSignificant inhibition[4][5]
LPS-induced TNF-αBV2 microglia100 µMSignificant inhibition[4][5]
LPS-induced IL-6BV2 microglia100 µMSignificant inhibition[4][5]
Spermine Carrageenan-induced paw edemaRats20 mg/kgSignificant inhibition[6]
Cotton pellet granulomaRats20 mg/kgSignificant inhibition[6]
Putrescine Carrageenan-induced paw edemaRats20 mg/kgSignificant inhibition[6]
Table 2: Antioxidant Activity
CompoundAssayIC50 Value (µg/mL)Reference
This compound DPPH radical scavengingData not available in direct comparative studies. Possesses known antioxidant properties.[7]
Spermidine DPPH radical scavenging21.2 ± 0.4[8]
Spermine DPPH radical scavenging25.6 ± 0.7[8]
Putrescine DPPH radical scavengingNot explicitly reported in the same comparative study.
Table 3: Neuroprotective and Neurotoxic Effects
CompoundAssayModelConcentrationEffectReference
This compound Not availableNot availableNot availableData not available in direct comparative studies.
Spermidine Ischemia-induced nerve cell deathGerbil forebrainNot specifiedCan prevent nerve cell death
Spermine Neuronal viabilityRat cerebellar granule cells50 µMDose-dependent cell death[9]
Putrescine Neuronal viabilityRat cerebellar granule cells500 µMModerately toxic[9]

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures are provided below to enhance understanding.

Polyamine_Biosynthesis Polyamine Biosynthesis Pathway Arginine Arginine Ornithine Ornithine Arginine->Ornithine Arginase Putrescine Putrescine Ornithine->Putrescine ODC Spermidine Spermidine Putrescine->Spermidine SpdS Spermine Spermine Spermidine->Spermine SpmS dSAM Decarboxylated S-adenosylmethionine dSAM->Spermidine dSAM->Spermine SAM S-adenosylmethionine SAM->dSAM SAMDC ODC Ornithine Decarboxylase (ODC) SpdS Spermidine Synthase SpmS Spermine Synthase SAMDC SAM Decarboxylase

Polyamine Biosynthesis Pathway

Anti_Inflammatory_Assay In Vitro Anti-Inflammatory Assay Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis Cells Plate Cells (e.g., BV2 microglia, RWPE-1) Pretreat Pre-treat with Polyamines (e.g., this compound, Spermidine) Cells->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Supernatant Collect Supernatant Stimulate->Supernatant Griess Nitric Oxide (NO) Measurement (Griess Assay) Supernatant->Griess ELISA Cytokine Measurement (ELISA for TNF-α, IL-6, IL-1β) Supernatant->ELISA Antioxidant_Assay DPPH Radical Scavenging Assay DPPH_sol Prepare DPPH Solution (in Methanol) Mixing Mix DPPH Solution with Polyamine Solution DPPH_sol->Mixing Sample_prep Prepare Polyamine Solutions (various concentrations) Sample_prep->Mixing Incubation Incubate in the Dark (e.g., 30 minutes) Mixing->Incubation Measurement Measure Absorbance (at ~517 nm) Incubation->Measurement Calculation Calculate % Inhibition and IC50 Value Measurement->Calculation

References

A Comparative Analysis of N1,N10-Bis(p-coumaroyl)spermidine and its Structural Analogs: Antioxidant, Anti-inflammatory, and Enzyme Inhibitory Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1,N10-Bis(p-coumaroyl)spermidine, a naturally occurring polyamine conjugate, has garnered significant interest within the scientific community for its diverse biological activities. This guide provides a comparative analysis of this compound and its structural analogs, focusing on their antioxidant, anti-inflammatory, and enzyme inhibitory properties. The information presented herein is supported by experimental data from various scientific studies, offering a valuable resource for researchers exploring the therapeutic potential of these compounds.

Comparative Analysis of Biological Activities

The biological efficacy of this compound and its analogs is intrinsically linked to their structural features. Variations in the number and type of acyl groups, as well as the substitution pattern on the spermidine (B129725) backbone, significantly influence their potency.

Antioxidant Activity

The antioxidant capacity of these compounds is primarily attributed to the phenolic hydroxyl groups on the p-coumaroyl moieties, which can donate hydrogen atoms to neutralize free radicals. The number of these groups often correlates with increased antioxidant activity.

CompoundAssayIC50 / EC50 (µM)Reference
This compoundDPPH Radical ScavengingData not available in comparative studies-
N1,N5,N10-Tris(p-coumaroyl)spermidineDPPH Radical ScavengingPotent activity reported[1]
Caffeoyl-containing analogsDPPH Radical ScavengingGenerally higher than p-coumaroyl analogs[1]
Feruloyl-containing analogsDPPH Radical ScavengingGenerally higher than p-coumaroyl analogs[1]

Note: Direct comparative IC50/EC50 values for a comprehensive set of analogs from a single study are limited. The table reflects general trends observed in the literature.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often evaluated through their ability to inhibit enzymes involved in the inflammatory cascade, such as lipoxygenase (LOX).

CompoundAssayIC50 (µM)Reference
This compoundLipoxygenase InhibitionData not available in comparative studies-
Kukoamine A (dihydrocaffeoyl spermidine analog)Lipoxygenase Inhibition9.5[2]

Note: Data on the direct comparative lipoxygenase inhibitory activity of a series of coumaroyl spermidine analogs is scarce. Kukoamine A, a structurally related compound, is included for reference.

Enzyme Inhibitory Activity

A notable biological activity of this class of compounds is the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests their potential application in managing type 2 diabetes.

CompoundAssayIC50 (µM)Reference
This compoundα-Glucosidase InhibitionExhibits inhibitory effects[3]
N1,N5,N10-Tris(p-coumaroyl)spermidineSerotonin (B10506) Transporter Inhibition0.74 (in S6 cells)[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Test compounds and positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution (e.g., 100 µL).

  • Add the DPPH solution to each well (e.g., 100 µL).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Anti-inflammatory Activity: Lipoxygenase (LOX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that plays a key role in the biosynthesis of leukotrienes.

Materials:

  • Soybean lipoxygenase (or other sources)

  • Linoleic acid (substrate)

  • Borate (B1201080) buffer (pH 9.0)

  • Test compounds and positive control (e.g., Nordihydroguaiaretic acid - NDGA)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of lipoxygenase in borate buffer.

  • Prepare solutions of the test compounds and positive control at various concentrations.

  • In a cuvette, mix the enzyme solution with the test compound or control and incubate for a few minutes at room temperature.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes), which corresponds to the formation of the conjugated diene hydroperoxide product.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the rate of the reaction without the inhibitor, and Rate_sample is the rate of the reaction with the inhibitor.

  • The IC50 value is determined from the dose-response curve.

Enzyme Inhibitory Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose.[4]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Sodium carbonate (Na2CO3) solution to stop the reaction

  • Test compounds and positive control (e.g., Acarbose)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of α-glucosidase in phosphate buffer.

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add the enzyme solution and the test compound or control. Incubate for a specific period (e.g., 10 minutes) at 37°C.

  • Add the pNPG substrate to each well to start the reaction.

  • Incubate the plate at 37°C for a set time (e.g., 20 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

  • Calculate the percentage of inhibition: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction (without inhibitor), and A_sample is the absorbance of the reaction with the inhibitor.

  • The IC50 value is calculated from the plot of inhibition percentage versus inhibitor concentration.

Visualizing the Mechanisms and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).

G cluster_ROS Oxidative Stress cluster_Antioxidant Antioxidant Action ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipids, Proteins, DNA) ROS->CellularDamage causes NeutralizedROS Neutralized ROS CoumaroylSpermidine This compound & Analogs CoumaroylSpermidine->ROS donates H atom

Caption: Antioxidant mechanism of coumaroyl spermidines.

G cluster_Inflammation Inflammatory Pathway cluster_Inhibition Anti-inflammatory Action ArachidonicAcid Arachidonic Acid Leukotrienes Leukotrienes (Pro-inflammatory) ArachidonicAcid->Leukotrienes catalyzed by LOX Lipoxygenase (LOX) CoumaroylSpermidine This compound & Analogs CoumaroylSpermidine->LOX inhibits

Caption: Anti-inflammatory action via LOX inhibition.

G start Start prep_reagents Prepare Reagents (DPPH, Samples) start->prep_reagents add_to_plate Add Samples and DPPH to 96-well Plate prep_reagents->add_to_plate incubate Incubate in Dark (30 min) add_to_plate->incubate read_absorbance Measure Absorbance at 517 nm incubate->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate end End calculate->end

Caption: Workflow for DPPH radical scavenging assay.

G start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Samples) start->prep_reagents pre_incubate Pre-incubate Enzyme with Sample prep_reagents->pre_incubate add_substrate Add Substrate (pNPG) to Initiate Reaction pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (add Na2CO3) incubate->stop_reaction read_absorbance Measure Absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % Inhibition and IC50 read_absorbance->calculate end End calculate->end

Caption: Workflow for α-glucosidase inhibition assay.

This guide provides a foundational understanding of the comparative biological activities of this compound and its analogs. Further research, particularly direct comparative studies with a broader range of analogs, is necessary to fully elucidate their structure-activity relationships and therapeutic potential.

References

Comparative Guide to the Cross-Validation of Analytical Methods for N1,N10-Bis(p-coumaroyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of N1,N10-Bis(p-coumaroyl)spermidine. The information is intended for researchers, scientists, and drug development professionals, offering objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical method.

Introduction to this compound and its Analytical Challenges

This compound is a naturally occurring polyamine conjugate found in various plant species. It belongs to a class of specialized metabolites known as hydroxycinnamic acid amides, which are involved in plant defense mechanisms and have shown a range of biological activities, including antioxidant and anti-inflammatory properties. Accurate and precise quantification of this compound in complex matrices such as plant extracts is crucial for quality control, pharmacokinetic studies, and understanding its physiological roles. The analytical challenge lies in achieving sufficient sensitivity, selectivity, and reproducibility, especially at low concentrations in the presence of interfering substances.

General Analytical Workflow

The overall workflow for the analysis of this compound from a plant matrix involves several key stages, from sample preparation to data analysis.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Plant Material Grinding Grinding Sample->Grinding Extraction Extraction Grinding->Extraction Purification Purification/Filtration Extraction->Purification HPLC_DAD HPLC-DAD Purification->HPLC_DAD Injection UPLC_MSMS UPLC-MS/MS Purification->UPLC_MSMS Injection Quantification Quantification HPLC_DAD->Quantification UPLC_MSMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the quantitative analysis of this compound.

Method 1: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely accessible technique for the quantification of chromophoric compounds like this compound. The p-coumaroyl moieties in the molecule provide strong UV absorbance, allowing for sensitive detection.

Experimental Protocol: HPLC-DAD

This protocol is adapted from a validated method for the simultaneous determination of coumaroylspermidine constituents in Carthamus tinctorius.[1]

1. Sample Preparation:

  • Extraction: Weigh 1.0 g of powdered plant material and add 50 mL of 70% methanol (B129727). Perform ultrasonic extraction for 30 minutes, followed by centrifugation at 4000 rpm for 10 minutes. Collect the supernatant. Repeat the extraction process on the residue once more and combine the supernatants.

  • Purification: Evaporate the combined supernatant to dryness under reduced pressure. Dissolve the residue in 10 mL of methanol and filter through a 0.45 µm membrane filter prior to HPLC injection.

2. HPLC-DAD Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a Diode Array Detector.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 47% methanol in water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 310 nm.

3. Calibration Curve:

  • Prepare a stock solution of this compound standard in methanol (1 mg/mL).

  • Perform serial dilutions to prepare working standards in the concentration range of 1 - 100 µg/mL.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Performance Data: HPLC-DAD

The following table summarizes the performance characteristics of a representative HPLC-DAD method for closely related coumaroylspermidines.[1]

ParameterPerformance
Linearity (Range) 2.1 - 100.4 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery) 98.61% - 100.9%
Precision (RSD) 2.3% - 3.0%
Limit of Detection (LOD) Not Reported
Limit of Quantification (LOQ) Not Reported

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity compared to HPLC-DAD, making it ideal for the analysis of trace levels of this compound in complex matrices. The use of Multiple Reaction Monitoring (MRM) enhances specificity by monitoring characteristic precursor-to-product ion transitions.

Experimental Protocol: UPLC-MS/MS

This protocol is a representative method based on the analysis of similar phenolamides and general UPLC-MS/MS guidelines.

1. Sample Preparation:

  • Extraction: Follow the same extraction procedure as for the HPLC-DAD method.

  • Purification: The methanolic extract can be directly diluted with the initial mobile phase and filtered through a 0.22 µm PTFE syringe filter before injection.

2. UPLC-MS/MS Conditions:

  • Instrument: Waters ACQUITY UPLC I-Class system coupled to a Xevo TQ-S micro Mass Spectrometer or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: 10% B to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • MRM Transition: The precursor ion for this compound is [M+H]⁺ at m/z 438.2. Based on fragmentation patterns of similar compounds, a potential product ion for quantification could be m/z 147.1 (p-coumaroyl moiety). A second, qualifying transition should also be monitored.

MSMS_Fragmentation Parent Precursor Ion [M+H]⁺ m/z 438.2 Fragment1 Product Ion 1 (Quantifier) m/z 147.1 Parent->Fragment1 Collision-Induced Dissociation Fragment2 Product Ion 2 (Qualifier) (e.g., from spermidine (B129725) backbone) Parent->Fragment2 Collision-Induced Dissociation

References

N1,N10-Bis(p-coumaroyl)spermidine vs. Resveratrol: A Comparative Antioxidant Study

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of natural compounds with therapeutic potential, both N1,N10-Bis(p-coumaroyl)spermidine and resveratrol (B1683913) have garnered significant attention for their antioxidant properties. This guide provides an objective comparison of their antioxidant performance, supported by experimental data, detailed methodologies, and an exploration of their underlying mechanisms of action.

Quantitative Antioxidant Capacity: A Head-to-Head Comparison

The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration required to scavenge 50% of free radicals in an assay. A lower IC50 value indicates greater antioxidant potency. The following tables summarize reported IC50 values for this compound and resveratrol from two common in vitro antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Table 1: DPPH Radical Scavenging Activity (IC50)

CompoundIC50 Value (µg/mL)Source
This compoundNot explicitly found in direct studies-
Di-p-coumaroyl spermidine (B129725) (from Rape Bee Pollen)Significantly higher antioxidant activity than flavonoids[1][1]
Resveratrol15.54[2]
Resveratrol~29.9 (0.131 mM)[3]
Vitamin C (Reference)6.35[2]

Table 2: ABTS Radical Scavenging Activity (IC50)

CompoundIC50 Value (µg/mL)Source
This compoundNot explicitly found in direct studies-
Phenolamines (including di-p-coumaroyl spermidine)Significantly higher antioxidant activity than flavonoids[1][1]
Resveratrol2.86[2]
Resveratrol~2.0[4]
Vitamin C (Reference)5.18[2]

Mechanisms of Antioxidant Action

Both compounds exert their antioxidant effects through various mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways.

Resveratrol is a well-characterized antioxidant that operates through multiple pathways[5]:

  • Direct Radical Scavenging: Its phenolic structure allows it to donate hydrogen atoms to neutralize a wide array of reactive oxygen species (ROS).

  • Upregulation of Endogenous Antioxidants: Resveratrol is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or activators like resveratrol disrupt this interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx)[5].

This compound , as a polyamine derivative, likely possesses a multi-faceted antioxidant mechanism. The p-coumaroyl moieties contribute to its radical-scavenging ability. Furthermore, the spermidine backbone itself is implicated in cellular protection. While direct evidence of this compound activating the Nrf2 pathway is limited, spermidine has been shown to enhance Nrf2 signaling, suggesting a potential synergistic effect within the molecule.

Below is a diagram illustrating the Nrf2 antioxidant response pathway, a key mechanism for resveratrol and potentially for the spermidine component of this compound.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Resveratrol Resveratrol Resveratrol->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Transcription Transcription ARE->Transcription Antioxidant_Genes Antioxidant Genes (SOD, CAT, GPx, etc.) Antioxidant_Genes->ROS Neutralizes Transcription->Antioxidant_Genes

Nrf2 Antioxidant Response Pathway

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of antioxidant capacity. Below are the detailed methodologies for the DPPH and ABTS assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695).

  • Sample Preparation: The test compounds (this compound, resveratrol) and a positive control (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction: A fixed volume of the DPPH solution is added to each sample concentration in a microplate or cuvette. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured spectrophotometrically at the characteristic wavelength of DPPH (around 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

DPPH_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH Solution with Test Compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate in Dark (30 minutes) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC50 Value E->F

DPPH Assay Experimental Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds and a positive control are prepared in a series of concentrations.

  • Reaction: A small volume of the test compound is added to a fixed volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a set time (e.g., 6-10 minutes) at room temperature.

  • Measurement: The decrease in absorbance is measured spectrophotometrically at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Conclusion

Both resveratrol and this compound demonstrate significant antioxidant potential. Resveratrol's antioxidant capacity is well-documented with specific IC50 values and a clearly elucidated mechanism involving the activation of the Nrf2 pathway. While quantitative data for pure this compound is less abundant, existing studies on related compounds and extracts suggest it is a potent antioxidant. Its unique structure, combining the radical-scavenging properties of p-coumaric acid with the biological functions of spermidine, makes it a compelling candidate for further investigation. For drug development professionals, resveratrol currently offers a more established profile. However, the promising, albeit less defined, antioxidant capacity of this compound warrants further research to fully understand its therapeutic potential.

References

Comparative Guide to Plant Cell Signaling Modulators: N1,N10-Bis(p-coumaroyl)spermidine and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mode of action of N1,N10-Bis(p-coumaroyl)spermidine and two other well-characterized plant defense activators: Benzothiadiazole (BTH) and Harpin protein. The information is intended to assist researchers in selecting appropriate tools for studying and manipulating plant signaling pathways for applications in crop protection and drug development.

Introduction to this compound

This compound is a naturally occurring polyamine conjugate found in various plants. It is synthesized from the polyamine spermidine (B129725) and the phenylpropanoid p-coumaric acid. Polyamines are known to be involved in a wide range of physiological processes in plants, including growth, development, and stress responses. The conjugation with phenolic compounds like p-coumaric acid is often associated with enhanced antioxidant and defense-related activities. While the precise molecular mechanism of this compound in plant cells is still under investigation, its role as a protective compound is evident from its accumulation in response to environmental stresses such as pathogen attack and UV radiation.[1]

Comparison of Modes of Action

This section compares the known or proposed modes of action of this compound with two well-established plant defense activators, Benzothiadiazole (BTH) and Harpin protein.

This compound: A Polyamine-Based Defense Modulator

The mode of action of this compound is thought to be linked to the multifaceted roles of polyamines and phenylpropanoids in plant stress physiology. Polyamines can interact with various cellular components, including nucleic acids, proteins, and lipids, thereby influencing a wide array of cellular processes. There is growing evidence for crosstalk between polyamines and major plant defense hormones like salicylic (B10762653) acid (SA) and jasmonic acid (JA).[2] It is hypothesized that this compound may exert its effects through one or more of the following mechanisms:

  • Antioxidant Activity: The p-coumaroyl moieties of the molecule are potent antioxidants that can scavenge reactive oxygen species (ROS), which are produced during stress conditions and can cause cellular damage.

  • Modulation of Phytohormone Signaling: Polyamines can influence the biosynthesis and signaling of stress-related hormones. There is evidence that polyamines can interact with the salicylic acid pathway, a key regulator of plant defense against biotrophic pathogens.[2][3]

  • Cell Wall Reinforcement: Phenylpropanoids are precursors to lignin, a key component of the plant cell wall. It is possible that this compound or its metabolic derivatives contribute to cell wall strengthening, creating a physical barrier against pathogen invasion.

dot

Hypothetical_Mode_of_Action_of_N1_N10_Bis_p_coumaroyl_spermidine cluster_stimulus Stress Stimulus cluster_compound Compound cluster_cellular_effects Cellular Effects cluster_outcome Outcome Pathogen/UV Pathogen/UV BCS This compound Pathogen/UV->BCS induces synthesis ROS_Scavenging ROS Scavenging BCS->ROS_Scavenging direct action Hormone_Modulation Phytohormone Modulation BCS->Hormone_Modulation influences Cell_Wall Cell Wall Reinforcement BCS->Cell_Wall contributes to Defense Enhanced Plant Defense ROS_Scavenging->Defense Hormone_Modulation->Defense Cell_Wall->Defense BTH_Signaling_Pathway cluster_compound Compound cluster_pathway Signaling Pathway cluster_response Response BTH BTH NPR1 NPR1 BTH->NPR1 activates TGA TGA Transcription Factors NPR1->TGA interacts with PR_Genes PR Gene Expression TGA->PR_Genes induces SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Harpin_Signaling_Pathway cluster_compound Compound cluster_pathways Signaling Pathways cluster_responses Responses Harpin Harpin Ethylene Ethylene Signaling Harpin->Ethylene activates Gibberellin Gibberellin Signaling Harpin->Gibberellin influences Defense_Genes Defense Gene Expression Ethylene->Defense_Genes Growth_Genes Growth-related Gene Expression Gibberellin->Growth_Genes Defense Enhanced Defense Defense_Genes->Defense Growth Enhanced Growth Growth_Genes->Growth qRT_PCR_Workflow Plant_Treatment Plant Treatment with Compound of Interest RNA_Extraction Total RNA Extraction Plant_Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR with Gene-Specific Primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification) qPCR->Data_Analysis Phytohormone_Quantification_Workflow Plant_Treatment Plant Treatment Extraction Phytohormone Extraction Plant_Treatment->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_MS LC-MS Analysis Purification->LC_MS Quantification Quantification LC_MS->Quantification

References

A Comparative Guide to Plant Stress Biomarkers: Validating N1,N10-Bis(p-coumaroyl)spermidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate detection of stress in plants is paramount for ensuring agricultural productivity and developing stress-resilient crops. This guide provides a comprehensive comparison of N1,N10-Bis(p-coumaroyl)spermidine as a potential biomarker for plant stress against established alternatives. We present supporting experimental data, detailed methodologies, and visual pathways to offer an objective assessment for researchers in plant science and drug development.

Introduction to this compound

This compound is a naturally occurring polyamine conjugate found in various plant species.[1][2] It is synthesized as part of the plant's secondary metabolism and has been identified as a key component in the response to a variety of environmental challenges, including pathogen attacks and UV radiation.[1] This molecule possesses antioxidant properties and is believed to contribute to the stabilization of cell structures, thereby protecting the plant from oxidative damage.[1] Its role in the plant defense system makes it a compelling candidate as a biomarker for plant stress.

Comparison with Alternative Stress Biomarkers

The utility of a biomarker is determined by its specificity, sensitivity, and the ease of its quantification. Here, we compare this compound with other well-established biomarkers of plant stress: proline, spermidine (B129725), and antioxidant enzymes.

Quantitative Data Summary

The following tables summarize the quantitative changes observed for each biomarker under specific abiotic stress conditions. It is important to note that direct comparative studies including this compound are limited. The data presented is a compilation from various studies on different plant species under similar stress conditions to provide a preliminary comparative framework.

Table 1: Biomarker Response to Drought Stress in Maize (Zea mays L.)

BiomarkerFold Increase / ChangeReference
Proline ~13-fold increase in leaves[3]
This compound Data not available in maize under drought stress. However, its precursor, spermidine, has been shown to be involved in drought stress responses in other plants.

Note: Proline accumulation is a well-documented response to drought stress in maize, showing a significant increase.

Table 2: Biomarker Response to Salt Stress in Rice (Oryza sativa)

BiomarkerFold Increase / ChangeReference
Spermidine Increased up to 1.8-fold in tolerant cultivars.[4]
Spermine Increased in both tolerant and sensitive cultivars.[4][5]
Putrescine Decreased in both tolerant and sensitive cultivars.[4][5]
This compound Data not available in rice under salt stress. However, as a spermidine derivative, its levels are likely to be influenced by changes in spermidine metabolism.

Note: Changes in polyamine levels are complex and can vary between cultivars with different stress tolerance levels.

Table 3: Biomarker Response to Biotic Stress (Pathogen Attack)

BiomarkerFold Increase / ChangeReference
Antioxidant Enzymes (SOD, POD, CAT) Activity significantly higher in resistant interactions.[6][7][8]
This compound Accumulation is a known defense response to pathogens.[1] Quantitative fold-change data from direct comparative studies is not readily available.

Note: Increased activity of antioxidant enzymes is a general response to the oxidative burst associated with pathogen defense.

Experimental Protocols

Accurate quantification of these biomarkers is crucial for their validation. Below are detailed methodologies for the extraction and analysis of this compound and other key biomarkers.

Protocol 1: Extraction and HPLC-UV Analysis of this compound and Other Phenolic Compounds

This protocol is adapted for the analysis of various phenolic compounds, including this compound, from plant leaf tissue.

1. Plant Material and Extraction:

  • Harvest 100 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a mortar and pestle.

  • Add 1 mL of 80% methanol (B129727) to the powdered tissue and vortex thoroughly.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction process on the pellet with another 1 mL of 80% methanol.

  • Pool the supernatants and filter through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-UV Analysis:

  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 50% B

    • 25-30 min: Linear gradient from 50% to 90% B

    • 30-35 min: Hold at 90% B

    • 35-40 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 320 nm (optimal for p-coumaroyl derivatives).

  • Quantification: Use an external standard curve of authentic this compound.

Protocol 2: LC-MS/MS Analysis of Polyamines (including Spermidine)

This protocol outlines a sensitive method for the quantification of free polyamines.

1. Plant Material and Extraction:

  • Follow the same initial steps for tissue harvesting and grinding as in Protocol 1.

  • To 100 mg of powdered tissue, add 1 mL of 5% (v/v) perchloric acid.

  • Vortex and incubate on ice for 1 hour.

  • Centrifuge at 15,000 rpm for 20 minutes at 4°C.

  • Collect the supernatant containing the polyamines.

2. Derivatization (Dansylation):

  • To 100 µL of the supernatant, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride in acetone (B3395972) (10 mg/mL).

  • Vortex and incubate in the dark at 60°C for 1 hour.

  • Add 100 µL of proline (100 mg/mL) to remove excess dansyl chloride and vortex.

  • Extract the dansylated polyamines with 500 µL of toluene (B28343).

  • Centrifuge and collect the upper toluene phase.

  • Evaporate the toluene to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of acetonitrile for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient: A suitable gradient to separate the dansylated polyamines.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. Specific precursor and product ion transitions for dansylated spermidine and other polyamines need to be determined using authentic standards.

Signaling Pathways and Experimental Workflows

To visualize the biological context and analytical process, we provide the following diagrams created using the DOT language.

Biosynthesis_of_N1_N10_Bis_p_coumaroyl_spermidine Phenylalanine Phenylalanine p_Coumaric_acid p-Coumaric Acid Phenylalanine->p_Coumaric_acid PAL p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL N1_p_Coumaroyl_spermidine N1-(p-Coumaroyl)spermidine p_Coumaroyl_CoA->N1_p_Coumaroyl_spermidine N1_N10_Bis_p_coumaroyl_spermidine This compound p_Coumaroyl_CoA->N1_N10_Bis_p_coumaroyl_spermidine Arginine Arginine/ Ornithine Putrescine Putrescine Arginine->Putrescine ADC/ODC Spermidine Spermidine Putrescine->Spermidine SPDS Spermidine->N1_p_Coumaroyl_spermidine Spermidine Acyltransferase N1_p_Coumaroyl_spermidine->N1_N10_Bis_p_coumaroyl_spermidine Spermidine Acyltransferase Stress Biotic/Abiotic Stress Stress->Phenylalanine Stress->Arginine

Caption: Biosynthesis of this compound.

Biomarker_Validation_Workflow Plant_Stress Plant subjected to Biotic/Abiotic Stress Tissue_Sampling Tissue Sampling (e.g., leaves, roots) Plant_Stress->Tissue_Sampling Extraction Metabolite Extraction (e.g., Methanol, PCA) Tissue_Sampling->Extraction Derivatization Derivatization (optional) (e.g., Dansylation for Polyamines) Extraction->Derivatization Analysis Analytical Quantification (HPLC-UV or LC-MS/MS) Extraction->Analysis Direct analysis for phenolics Derivatization->Analysis Data_Analysis Data Analysis (Fold change, Statistical significance) Analysis->Data_Analysis Validation Biomarker Validation Data_Analysis->Validation

Caption: General workflow for plant stress biomarker validation.

Conclusion

This compound presents a promising avenue for the development of a specific and sensitive biomarker for plant stress. Its direct involvement in plant defense pathways suggests it may offer a more targeted indicator of stress compared to general markers like proline. However, a clear limitation is the current lack of extensive quantitative and comparative studies.

For researchers and professionals in drug development, the validation of this compound would require further rigorous experimentation. The protocols and comparative data provided in this guide serve as a foundational resource for designing such validation studies. Future research should focus on direct, quantitative comparisons of this compound with a panel of established biomarkers across a range of plant species and stress conditions to fully elucidate its potential. The development of specific antibodies for immunoassay-based detection could also significantly enhance its applicability for high-throughput screening.

References

Safety Operating Guide

Proper Disposal of N1,N10-Bis(p-coumaroyl)spermidine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). The known hazards of the precursor molecules suggest that N1,N10-Bis(p-coumaroyl)spermidine may cause skin and eye irritation.

Recommended Personal Protective Equipment (PPE):

PPE ComponentSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses with side shields or chemical splash goggles
Lab CoatStandard laboratory coat

Step-by-Step Disposal Procedure

This procedure is designed to be clear, concise, and easy to follow, ensuring the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous chemical waste.

  • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

2. Waste Collection:

  • Collect all this compound waste in a designated, leak-proof, and chemically compatible container. A high-density polyethylene (B3416737) (HDPE) container is recommended.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be cool, dry, and away from direct sunlight and incompatible materials.

4. Disposal Request:

  • Once the waste container is full or has reached the local regulatory time limit for satellite accumulation, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the logical flow of the disposal process.

DisposalWorkflow A Step 1: Identify Waste (Unused product, contaminated labware) B Step 2: Segregate Waste (Do not mix with other chemicals) A->B C Step 3: Collect in Labeled Container (HDPE, leak-proof) B->C D Step 4: Store in Designated Area (Cool, dry, secure) C->D E Step 5: Arrange for Professional Disposal (Contact EHS or certified vendor) D->E F Disposal Complete E->F

Disposal Workflow for this compound.

Key Considerations for Safe Disposal

  • Hazard Assessment: Based on the properties of p-coumaric acid, this compound should be handled as a skin and eye irritant.[3][4][5][6]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[7] Consult your institution's specific guidelines for chemical waste management.[1][8][9]

  • Emergency Procedures: In case of a spill, immediately alert personnel in the area. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container and dispose of it as hazardous waste. For skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.